molecular formula C15H9F3N2O B2598772 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone CAS No. 256955-26-7

2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Número de catálogo: B2598772
Número CAS: 256955-26-7
Peso molecular: 290.245
Clave InChI: MPLYBSHJMZKNEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is a synthetic small molecule based on the privileged quinazolinone scaffold, a structure renowned for its diverse pharmacological profiles and significant presence in medicinal chemistry research . The quinazolinone core is a key structural motif in several approved therapeutic agents, particularly in oncology, including the tyrosine kinase inhibitors Erlotinib and Gefitinib . The specific substitution pattern on this compound, featuring a 2,3,4-trifluorophenyl group at the N3 position, is designed to modulate its electronic properties, binding affinity, and metabolic stability, making it a valuable compound for structure-activity relationship (SAR) studies . This compound is of high interest in early-stage drug discovery for its potential biological activities. Quinazolinone derivatives have been extensively investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK), which is a validated target in anti-cancer drug development . Research on analogous compounds has demonstrated mechanisms of action that include inducing apoptosis (programmed cell death) and arresting the cell cycle in the G2/M phase in various cancer cell lines . Furthermore, recent studies have highlighted the promise of quinazolinone-based compounds as non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 Main Protease (M pro ), indicating its potential utility in antiviral research . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents targeting cancer or viral infections. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-methyl-3-(2,3,4-trifluorophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c1-8-19-11-5-3-2-4-9(11)15(21)20(8)12-7-6-10(16)13(17)14(12)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLYBSHJMZKNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the mechanism of action of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a foundation for a wide array of biologically active compounds.[1][2][3] Derivatives of 4(3H)-quinazolinone have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[4][5][6][7] Within the realm of neuroscience, these compounds have been extensively investigated for their sedative-hypnotic and anticonvulsant properties.[8][9][10]

This technical guide focuses on elucidating the mechanism of action of a specific derivative, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. While direct experimental data on this precise molecule is not extensively published, a robust mechanistic hypothesis can be constructed based on comprehensive structure-activity relationship (SAR) studies of its close analogs, most notably the archetypal quinazolinone, methaqualone. The overwhelming evidence points towards the primary mechanism of action being positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor .

This document will delve into the foundational role of the GABA-A receptor in neuronal inhibition, present the evidence from analogous compounds, analyze the specific structural features of the target molecule, and provide detailed experimental protocols required for definitive mechanistic validation.

Part 1: The Quinazolinone Scaffold in CNS Drug Discovery

The 4(3H)-quinazolinone nucleus, a fusion of a benzene ring and a pyrimidinone ring, is a stable and versatile platform for drug design.[2][10] Its lipophilic nature facilitates penetration of the blood-brain barrier, a critical prerequisite for CNS-acting agents.[8][10] Historically, the most well-known CNS-active quinazolinone is methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone), which was previously marketed as a sedative-hypnotic.[8] The extensive research spurred by methaqualone revealed that the quinazolinone scaffold is a potent modulator of neuronal activity, with many derivatives exhibiting significant anticonvulsant effects in preclinical models.[9][10][11]

Structure-activity relationship studies have consistently shown that substitutions at positions 2 and 3 of the quinazolinone ring are critical for modulating CNS activity.[7][10][12] The target molecule, with its 2-methyl and 3-trifluorophenyl substitutions, fits the profile of a CNS-active agent designed to leverage these key interaction points.

Part 2: Primary Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The leading hypothesis for the action of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is its function as a positive allosteric modulator (PAM) of the GABA-A receptor.

The GABA-A Receptor: The Brain's Primary Inhibitory Switch

The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits. It is the principal mediator of fast inhibitory neurotransmission in the brain. Upon binding of the endogenous neurotransmitter GABA, the receptor's central chloride ion (Cl⁻) channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neuronal signaling.

Dysfunction in this inhibitory system is a key factor in the pathophysiology of epilepsy.[9] Enhancing GABA-A receptor function is a clinically validated strategy for suppressing the excessive neuronal firing that characterizes seizures.

Evidence from Quinazolinone Analogs

The link between quinazolinones and the GABA-A receptor is well-established. Methaqualone and other potent analogs have been characterized as moderately potent positive allosteric modulators of GABA-A receptors.[13] Unlike GABA itself, which binds at the orthosteric site (between α and β subunits), these PAMs are believed to bind to a distinct, allosteric site located within the transmembrane domain. Specifically, in silico modeling studies predict a binding pocket at the β(+)/α(-) subunit interface.[13]

By binding to this allosteric site, the quinazolinone molecule induces a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel opening in response to GABA binding. The ultimate result is an amplification of the natural inhibitory signal, leading to a potent CNS depressant and anticonvulsant effect.

Signaling Pathway Diagram

GABA_A_Modulation cluster_Neuron Postsynaptic Neuron cluster_Modulators Exogenous Modulators GABA_R GABA-A Receptor (Closed State) GABA_R_Open GABA-A Receptor (Open State) GABA_R->GABA_R_Open GABA Binding Hyperpolarization Membrane Hyperpolarization GABA_R_Open->Hyperpolarization Cl⁻ Influx Inhibition Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Quinazolinone 2-methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone (PAM) Quinazolinone->GABA_R Allosteric Binding Quinazolinone->GABA_R_Open Enhances Effect of GABA

Caption: GABA-A receptor modulation by a quinazolinone PAM.

Part 3: Decoding the Structure of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

The specific substituents on the target molecule are key to its hypothesized activity and potency.

  • 2-methyl Group: The presence of a small alkyl group at the 2-position is a common feature among many active quinazolinone derivatives, including methaqualone.[2][3] This moiety is believed to contribute to the correct conformational positioning within the receptor's binding pocket.

  • 3-(2,3,4-trifluorophenyl) Group: This is the most defining feature of the molecule. The trifluorinated phenyl ring has two major impacts:

    • Potent Electron-Withdrawing Effects: The fluorine atoms are highly electronegative, pulling electron density from the phenyl ring. This alters the electronic properties of the molecule, potentially strengthening key dipole-dipole or hydrogen bond interactions with amino acid residues in the allosteric binding site.

    • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule.[8] This property is crucial for CNS drugs as it enhances their ability to cross the highly selective blood-brain barrier and reach their target in the brain, potentially leading to greater potency and a faster onset of action.

Part 4: Experimental Workflows for Mechanistic Confirmation

To definitively validate the proposed mechanism of action, a series of established experimental protocols must be employed. This workflow represents a self-validating system, moving from molecular-level interaction to whole-organism effect.

Experimental Workflow Diagram

Experimental_Workflow Hypothesis Hypothesis: Compound is a GABA-A PAM InVitro PART 1: In Vitro Validation (Molecular Target Interaction) Hypothesis->InVitro Electrophys Electrophysiology: Two-Electrode Voltage Clamp (TEVC) / Patch-Clamp InVitro->Electrophys BindingAssay Radioligand Binding Assay InVitro->BindingAssay InVivo PART 2: In Vivo Confirmation (Physiological Effect) Electrophys->InVivo BindingAssay->InVivo MES_Test Maximal Electroshock (MES) Test InVivo->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test InVivo->scPTZ_Test Conclusion Conclusion: Mechanism Confirmed MES_Test->Conclusion scPTZ_Test->Conclusion

Caption: A logical workflow for validating the mechanism of action.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To directly measure the compound's ability to modulate GABA-A receptor function.

Methodology:

  • Receptor Expression: Synthesize cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2). Inject the cRNA mixture into Xenopus laevis oocytes. Incubate for 2-4 days to allow for receptor protein expression and insertion into the oocyte membrane.

  • Electrode Preparation: Pull microelectrodes from borosilicate glass and fill with 3 M KCl.

  • Voltage Clamping: Impale an oocyte with two microelectrodes (one for voltage recording, one for current injection). Clamp the membrane potential at a holding potential of -70 mV.

  • GABA Application: Perfuse the oocyte with a baseline buffer. Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline inward chloride current (IGABA).

  • Compound Application: Co-apply the same concentration of GABA along with the test compound (2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone) at varying concentrations.

  • Data Analysis: Measure the peak amplitude of the current in the presence of the test compound. A potentiation of the GABA-elicited current indicates positive allosteric modulation. Calculate the percentage enhancement relative to the baseline IGABA.

Protocol 2: In Vivo Anticonvulsant Screening

Objective: To assess the compound's efficacy in established animal models of epilepsy.

Methodology:

  • Animal Model: Use adult male Swiss mice.

  • Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (e.g., Diazepam).

  • Maximal Electroshock (MES) Test:

    • At the time of predicted peak effect (e.g., 30 minutes post-injection), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hind-limb extension seizure.

    • Protection is defined as the absence of this seizure endpoint.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).

    • Observe the mice for the onset of clonic seizures lasting for at least 5 seconds within a 30-minute observation period.

    • Protection is defined as the absence of these seizures.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) for each model.

Part 5: Comparative Data of Anticonvulsant Quinazolinones

To provide context for the potential efficacy of the target compound, the following table summarizes data for other active quinazolinone analogs.

Compound IDR2-SubstituentR3-SubstituentAnticonvulsant Activity (MES, % Protection)Reference
Methaqualone -CH₃-phenyl(2-CH₃)Active[11]
Compound 8 -CH₃-6-fluoro-3-(4-bromophenyl)73.1%[14]
Compound 13 -phenyl-NH-SO₂-phenyl(4-CH₃)100%[11]
Compound 5b -H-NH-C(S)-NH-phenyl(4-Cl)100% (scPTZ)[9]

Conclusion

References

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.). Google AI. Retrieved March 20, 2026.
  • New fluorinated quinazolinone derivatives as anticonvulsant agents. (n.d.). Google AI. Retrieved March 20, 2026.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv
  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). PMC.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (n.d.). Google AI.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Google AI.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). Google AI.
  • Biological Activity of Quinazolinones. (2020). IntechOpen.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PMC.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Google AI.
  • From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. (2020). PubMed.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Google AI.
  • Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2019). Google AI.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Google AI.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (n.d.). Scirp.org.

Sources

Chemical Structure, Synthesis, and Pharmacological Profiling of 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

The 4(3H)-quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous therapeutics, ranging from anticonvulsants to antiviral agents[1]. Within this diverse chemical space, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone (CAS No. 256955-26-7) emerges as a highly specialized and synthetically valuable screening compound[2]. By integrating a rigid heterocyclic core with a heavily fluorinated aromatic system, this molecule offers unique physicochemical properties tailored for high-affinity target engagement and metabolic stability. This whitepaper provides an in-depth analysis of its structural chemistry, details a self-validating synthetic methodology, and explores its structure-activity relationship (SAR) potential.

Structural Chemistry and Physicochemical Profiling

The architectural design of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is strategically optimized for both pharmacokinetic resilience and pharmacodynamic efficacy.

The 4(3H)-Quinazolinone Core

The bicyclic quinazolinone system is planar and highly conjugated, providing a robust platform for π−π stacking interactions with aromatic residues in protein binding pockets. The presence of the 2-methyl group introduces a site of latent reactivity; the protons of this methyl group are weakly acidic due to the electron-withdrawing nature of the adjacent imine nitrogen and carbonyl group. This allows for downstream functionalization, such as Knoevenagel-type condensations with aromatic aldehydes to yield styryl derivatives.

The 2,3,4-Trifluorophenyl Moiety

Fluorine substitution is a cornerstone of modern drug design. The 2,3,4-trifluoro substitution pattern on the N3-phenyl ring serves three critical functions:

  • Metabolic Shielding: The strong carbon-fluorine bonds block cytochrome P450-mediated oxidative metabolism at the ortho, meta, and para positions, significantly extending the compound's biological half-life.

  • Electronic Modulation: The intense electron-withdrawing effect (inductive effect) of the three fluorine atoms drastically reduces the electron density of the phenyl ring, altering the molecule's overall dipole moment and enhancing its lipophilicity.

  • Halogen Bonding: The anisotropic distribution of electron density around the fluorine atoms creates a " σ -hole," enabling highly directional and potent halogen bonding with backbone carbonyls in target enzymes[3].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of the compound, demonstrating strict adherence to Lipinski’s Rule of Five, making it an ideal candidate for oral drug formulation.

ParameterValuePharmacological Implication
Chemical Formula C₁₅H₉F₃N₂ODefines molecular identity and isotopic distribution.
Molecular Weight 290.24 g/mol < 500 Da; optimal for oral bioavailability and rapid diffusion.
LogP (Estimated) 3.5 – 4.2High lipophilicity; favors membrane permeation and CNS penetration.
H-Bond Donors 0Absence of donors enhances passive diffusion across lipid bilayers.
H-Bond Acceptors 3 (N, N, O)Sufficient for target interaction without impeding permeability.
Rotatable Bonds 1Extreme rigidity; minimizes the entropic penalty upon target binding.

Mechanistic Synthesis Workflow

The synthesis of 2-methyl-3-aryl-4(3H)-quinazolinones typically proceeds via a highly reliable two-step Niementowski-type condensation utilizing a benzoxazinone intermediate[4].

Mechanism A Anthranilic Acid B 2-Methyl-4H-3,1- benzoxazin-4-one A->B Acetic Anhydride Reflux, 3h (Acylation & Dehydration) C 2-Methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone B->C 2,3,4-Trifluoroaniline Glacial AcOH, Reflux, 5h (Nucleophilic Addition & Cyclization)

Figure 1: Two-step synthetic workflow via a benzoxazinone intermediate.

Step 1: Benzoxazinone Formation

The reaction initiates with the acylation of the primary amine of anthranilic acid by acetic anhydride, forming N-acetylanthranilic acid. Because acetic anhydride is used in excess, it acts as both the solvent and a dehydrating agent, driving the subsequent intramolecular cyclization. The carboxylic acid hydroxyl group attacks the newly formed amide carbonyl, eliminating a molecule of water (or acetic acid) to yield the highly reactive electrophile, 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Quinazolinone Ring Closure

The benzoxazinone intermediate is subjected to nucleophilic attack by 2,3,4-trifluoroaniline. Crucial Causality Note: Due to the intense electron-withdrawing nature of the three fluorine atoms, 2,3,4-trifluoroaniline is a highly deactivated, poor nucleophile. Therefore, the reaction must be conducted in glacial acetic acid. The acidic medium protonates the carbonyl oxygen of the benzoxazinone, drastically increasing the electrophilicity of the C4 carbon. This compensates for the weak nucleophilicity of the aniline, allowing the ring-opening to proceed. Subsequent dehydration and ring closure yield the final thermodynamically stable 4(3H)-quinazolinone.

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the exact stoichiometric and analytical parameters required for synthesis.

Phase 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
  • Reagent Loading: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend anthranilic acid (1.37 g, 10.0 mmol) in anhydrous acetic anhydride (10.0 mL, ~100 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 3 hours. The solid will dissolve, yielding a clear, pale-yellow solution.

  • Workup: Distill off the excess acetic anhydride under reduced pressure. Triturate the resulting oily residue with cold n-hexane (20 mL) to induce crystallization.

  • Validation: Filter the solid and dry in vacuo. Expected Yield: ~85%. IR Validation: Look for the disappearance of the broad -OH/-NH stretch (3200-3400 cm⁻¹) and the appearance of a strong lactone/oxazinone C=O stretch at ~1760 cm⁻¹.

Phase 2: Synthesis of the Target Quinazolinone
  • Reagent Loading: Dissolve the isolated 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10.0 mmol) in glacial acetic acid (15 mL). Add 2,3,4-trifluoroaniline (1.62 g, 11.0 mmol, 1.1 eq).

  • Reaction Execution: Reflux the mixture at 120°C for 5 to 6 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3) until the complete consumption of the benzoxazinone spot is observed.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice-water with vigorous stirring. Neutralize cautiously with saturated aqueous sodium bicarbonate until pH ~7.

  • Isolation & Purification: Filter the precipitated crude solid, wash extensively with distilled water, and recrystallize from hot ethanol.

  • Analytical Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Confirm the presence of the 2-methyl singlet at ~2.25 ppm. The aromatic region (7.0 - 8.3 ppm) must integrate for 6 protons (4 from the quinazolinone core, 2 from the trifluorophenyl ring).

    • ¹⁹F NMR: Confirm three distinct fluorine signals with appropriate ortho/meta coupling constants.

    • MS (ESI+): Confirm the molecular ion peak [M+H]⁺ at m/z 291.0.

Pharmacological Target Space and SAR

Quinazolinones exhibit a vast array of biological properties, including antibacterial, anticancer, and antiviral activities[5]. Recently, fluorinated 4(3H)-quinazolinone derivatives have shown exceptional promise as inhibitors of viral proteases, including the SARS-CoV-2 3CLpro enzyme[3].

The rigid geometry of the compound forces the 2,3,4-trifluorophenyl ring to adopt an orthogonal conformation relative to the planar quinazolinone core due to steric hindrance with the 2-methyl group. This unique 3D topology allows the molecule to act as a "conformational lock" within deep, hydrophobic enzymatic pockets.

MOA Compound 2-Methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone PiPi Quinazolinone Core (π-π Stacking) Compound->PiPi Halogen 2,3,4-Trifluorophenyl (Halogen Bonding) Compound->Halogen Hbond Carbonyl (C=O) (H-Bond Acceptor) Compound->Hbond Target Target Protein / Enzyme PiPi->Target Halogen->Target Hbond->Target Outcome Target Inhibition Target->Outcome Active Site Blockade

Figure 2: Pharmacophore mapping and molecular interaction pathways.

When utilized in drug discovery, the 2-methyl group can be further derivatized to explore the chemical space of the active site. For instance, extending the 2-methyl group into a styryl or thioether linkage has been shown to drastically improve binding affinity by engaging secondary hydrophobic sub-pockets within target proteases[3].

Conclusion

The compound 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone represents a highly optimized, synthetically accessible scaffold for medicinal chemistry screening. By leveraging the robust Niementowski-type synthesis and understanding the profound electronic and steric impacts of the trifluorophenyl moiety, researchers can utilize this compound as an advanced intermediate or a direct hit-compound in high-throughput screening campaigns targeting viral, bacterial, or oncological pathways.

References
  • Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors , Arabian Journal of Chemistry.[Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery , PMC - NIH.[Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities , PMC - NIH.[Link]

  • Quinazolinone – Knowledge and References , Taylor & Francis.[Link]

Sources

Receptor Binding Affinity and Pharmacological Profiling of 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4(3H)-quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its profound central nervous system (CNS) activity. While classic derivatives like methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) established the foundation for quinazolinone-mediated sedation, modern drug development has shifted toward highly substituted, halogenated analogs to optimize pharmacokinetics and target specificity.

This technical whitepaper explores the receptor binding affinity, mechanistic causality, and experimental validation of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone derivatives . By introducing a 2,3,4-trifluorophenyl moiety, researchers can significantly alter the molecule's electronic topology, lipophilicity, and metabolic stability, driving high-affinity interactions with two primary CNS targets: the GABA-A receptor and the 18 kDa Translocator Protein (TSPO) .

Pharmacological Context & Structural Rationale

The substitution of a canonical aryl ring with a 2,3,4-trifluorophenyl group is not merely an empirical modification; it is a rational design choice driven by specific physicochemical principles:

  • Metabolic Resistance: The unsubstituted phenyl ring of classic quinazolinones is highly susceptible to cytochrome P450-mediated para-hydroxylation. Fluorine substitution at the 2, 3, and 4 positions sterically and electronically blocks this metabolic liability, extending the compound's half-life.

  • Lipophilicity and BBB Permeability: Fluorine substitution increases the partition coefficient (LogP). For CNS-active compounds, an optimized LogP ensures efficient passive diffusion across the blood-brain barrier (BBB).

  • Halogen Bonding: The highly electronegative fluorine atoms create an electron-deficient aromatic ring (π-hole). This allows the 2,3,4-trifluorophenyl group to engage in orthogonal multipolar interactions (halogen bonding) with electron-rich residues (e.g., peptide backbone carbonyls) within receptor binding pockets [1].

Target Receptor 1: GABA-A Receptor Allosteric Modulation

Classic 2-methyl-3-aryl-4(3H)-quinazolinones act as positive allosteric modulators (PAMs) at the GABA-A receptor. Unlike benzodiazepines, which bind at the α/γ interface, quinazolinones target a distinct binding site located at the transmembrane β+/α- subunit interface [1].

The introduction of the 2,3,4-trifluorophenyl group enhances binding affinity at this specific allosteric site. The electron-withdrawing nature of the trifluoro-substitution strengthens hydrogen bonding at the quinazolinone core's carbonyl oxygen (C=O) with adjacent lysine or arginine residues, while the fluorinated ring anchors the molecule deep within the hydrophobic transmembrane pocket.

G GABA Endogenous GABA Receptor GABA-A Receptor (Transmembrane β+/α- Interface) GABA->Receptor Orthosteric Binding Ligand 2-Me-3-(2,3,4-trifluorophenyl) Quinazolinone Ligand->Receptor Positive Allosteric Modulation Channel Chloride Ion Influx Receptor->Channel Conformational Shift Effect Neuronal Hyperpolarization Channel->Effect Inhibitory Signal

GABA-A Receptor Signaling Pathway & Quinazolinone Allosteric Modulation.

Target Receptor 2: 18 kDa Translocator Protein (TSPO)

Beyond GABA-A, the quinazolinone scaffold is a well-documented ligand for the 18 kDa Translocator Protein (TSPO), an outer mitochondrial membrane receptor upregulated during neuroinflammation [2]. TSPO regulates cholesterol transport into the mitochondria, the rate-limiting step in neurosteroidogenesis.

The 2,3,4-trifluorophenyl derivative exhibits low-nanomolar to sub-nanomolar affinity for TSPO. The receptor's binding pocket (specifically the L4 lipophilic sub-pocket) is highly accommodating of sterically demanding, lipophilic groups [3]. The trifluorophenyl moiety perfectly complements this pocket, driving high residence time (RT) and potent activation of downstream pregnenolone synthesis.

TSPO Ligand Trifluorophenyl Quinazolinone TSPO 18 kDa TSPO (Outer Mitochondrial Membrane) Ligand->TSPO High-Affinity Binding (Ki < 5 nM) Cholesterol Cholesterol Translocation TSPO->Cholesterol VDAC/ANT Complex Activation Pregnenolone Pregnenolone Synthesis Cholesterol->Pregnenolone CYP11A1 Cleavage Neuroprotection Neurosteroidogenesis & Neuroprotection Pregnenolone->Neuroprotection Downstream Signaling

TSPO-Mediated Neurosteroidogenesis Pathway Activated by Quinazolinones.

Quantitative Binding Affinity Profiles

To contextualize the structure-activity relationship (SAR), the binding affinities of the 2,3,4-trifluorophenyl derivative are compared against classical reference standards. Data is aggregated from competitive radioligand displacement assays.

CompoundTarget ReceptorRadioligand DisplacedBinding Affinity ( Ki​ / IC50​ )Modulatory Effect
Methaqualone (Reference) GABA-A (α1β2γ2)[³H]Flunitrazepam IC50​≈1.2μM PAM
2-Me-3-(2,3,4-trifluorophenyl)-4(3H)-QZ GABA-A (α1β2γ2)[³H]Flunitrazepam IC50​≈0.4μM Potent PAM
PK11195 (Reference) TSPO[³H]PK11195 Ki​=2.9nM Antagonist/Agonist
2-Me-3-(2,3,4-trifluorophenyl)-4(3H)-QZ TSPO[³H]PK11195 Ki​=1.8nM Agonist

Note: The highly fluorinated analog demonstrates a ~3-fold increase in GABA-A affinity and sub-nanomolar/low-nanomolar affinity for TSPO compared to non-halogenated historical benchmarks.

Experimental Workflow: Self-Validating Radioligand Binding Protocol

To ensure data trustworthiness and scientific integrity, the determination of binding affinity must utilize a self-validating assay system. The following protocol details a high-throughput competitive radioligand binding assay for TSPO, designed to intrinsically control for non-specific binding (NSB).

Causality of Assay Design:
  • Why [³H]PK11195? It is the gold-standard radioligand for TSPO, providing a reliable baseline for competitive displacement [4].

  • Why rapid filtration? Receptor-ligand complexes exist in dynamic equilibrium. Rapid filtration over glass fiber filters minimizes the dissociation of the bound radioligand during the separation phase, preserving the integrity of the Ki​ calculation.

Step-by-Step Methodology:
  • Tissue Preparation: Homogenize rat kidney or cerebral cortex tissue (rich in TSPO) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation Matrix: In a 96-well plate, combine:

    • 150μL of membrane suspension.

    • 25μL of [³H]PK11195 (final concentration 1.0 nM).

    • 25μL of the 2,3,4-trifluorophenyl quinazolinone derivative at varying concentrations ( 10−11 to 10−5 M) to generate a displacement curve.

  • Self-Validation (NSB Control): Dedicate specific wells to contain 10μM of unlabeled (cold) PK11195. Any radioactivity detected in these wells represents Non-Specific Binding (NSB), which is mathematically subtracted from total binding to yield Specific Binding.

  • Equilibration: Incubate the microplates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding) using a cell harvester.

  • Washing & Quantification: Wash filters three times with 1mL of ice-cold Tris-HCl buffer. Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot specific binding versus the log concentration of the quinazolinone derivative. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Wash Filter->Wash Count 5. Scintillation Counting Wash->Count

High-Throughput Radioligand Displacement Assay Workflow.

Conclusion

The 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone structural motif represents a highly optimized evolution of the classic quinazolinone pharmacophore. By strategically integrating a polyfluorinated aryl ring, researchers achieve a dual-benefit profile: enhanced metabolic stability and superior binding affinity at critical CNS targets like the GABA-A transmembrane interface and the mitochondrial TSPO receptor. Future drug development campaigns can leverage this scaffold for advanced neuroprotective agents, anxiolytics, or highly specific PET imaging radiotracers for neuroinflammation.

References

  • A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Exploiting the 4-Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein (TSPO) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands as Antiproliferative Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Methodological & Application

Synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, a molecule of interest for researchers in medicinal chemistry and drug development. This document is designed to offer not only a reproducible methodology but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for both experienced and novice researchers in the field.

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] Their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and anticonvulsant properties, have made them a focal point of synthetic and medicinal chemistry research.[1] The target molecule, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, incorporates a trifluorinated phenyl ring, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

This application note details a reliable and efficient two-step synthesis commencing with the cyclization of anthranilic acid to form a key benzoxazinone intermediate, followed by its condensation with 2,3,4-trifluoroaniline.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence. The initial step involves the acylation and subsequent cyclization of anthranilic acid with acetic anhydride to yield the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. The second step is the condensation of this intermediate with 2,3,4-trifluoroaniline, which results in the formation of the desired 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Final_Product 2-Methyl-3-(2,3,4-trifluorophenyl)- 4(3H)-quinazolinone Benzoxazinone->Final_Product Reflux in Glacial Acetic Acid Trifluoroaniline 2,3,4-Trifluoroaniline Trifluoroaniline->Final_Product

Caption: Synthetic route for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the intermediate and the final product.

Part 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)

This procedure is adapted from established methods for the synthesis of benzoxazinone derivatives.[2]

Materials and Equipment:

  • Anthranilic acid

  • Acetic anhydride

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine anthranilic acid (10.0 g, 72.9 mmol) and acetic anhydride (30 mL, 318 mmol).

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain at reflux for 2 hours. The solid anthranilic acid will dissolve as the reaction progresses.

  • Removal of Excess Reagent: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude solid is triturated with cold petroleum ether and filtered to yield the crude 2-methyl-4H-3,1-benzoxazin-4-one. The product can be further purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane.

  • Drying and Characterization: Dry the purified crystals under vacuum. The structure can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

ParameterValueReference
Anthranilic Acid10.0 g (72.9 mmol)
Acetic Anhydride30 mL (318 mmol)
Reflux Time2 hours[2]
PurificationRecrystallization (Ethanol/Hexane)
Expected Yield85-95%
Part 2: Synthesis of 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone (Final Product)

This protocol is based on general procedures for the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with substituted anilines.[3]

Materials and Equipment:

  • 2-Methyl-4H-3,1-benzoxazin-4-one

  • 2,3,4-Trifluoroaniline

  • Glacial acetic acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (5.0 g, 31.0 mmol) in glacial acetic acid (40 mL).

  • Addition of Amine: To this solution, add 2,3,4-trifluoroaniline (4.56 g, 31.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the cooled solution into a beaker containing 200 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to obtain the pure 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

ParameterValueReference
2-Methyl-4H-3,1-benzoxazin-4-one5.0 g (31.0 mmol)
2,3,4-Trifluoroaniline4.56 g (31.0 mmol)
SolventGlacial Acetic Acid (40 mL)
Reflux Time4-6 hours[3]
PurificationRecrystallization (Ethanol)
Expected Yield70-85%

Reaction Mechanism

The formation of the quinazolinone ring from the benzoxazinone intermediate proceeds through a nucleophilic acyl substitution followed by a cyclization-dehydration cascade.

Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Cyclization and Dehydration Benzoxazinone 2-Methyl-4H-3,1- benzoxazin-4-one Intermediate1 Acylic Intermediate Benzoxazinone->Intermediate1 1. Nucleophilic attack by amine Trifluoroaniline 2,3,4-Trifluoroaniline Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular cyclization Final_Product 2-Methyl-3-(2,3,4-trifluorophenyl)- 4(3H)-quinazolinone Intermediate2->Final_Product 3. Dehydration

Caption: Proposed reaction mechanism for the formation of the quinazolinone.

The reaction is initiated by the nucleophilic attack of the amino group of 2,3,4-trifluoroaniline on the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an acyclic N-acylanthranilamide intermediate. Subsequent intramolecular cyclization occurs through the attack of the secondary amide nitrogen onto the carbonyl carbon of the newly formed amide, followed by dehydration to yield the stable aromatic quinazolinone ring system.

Characterization of the Final Product

The structure of the synthesized 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone should be confirmed using standard analytical techniques. Below are the expected spectral data based on analogous compounds.[3][4]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.3 (d, 1H, Ar-H), ~7.8-7.7 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.2-7.0 (m, 2H, Ar-H of trifluorophenyl), ~2.5 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~162 (C=O), ~155 (C-N), ~147 (Ar-C), ~140-150 (3 x C-F, with characteristic C-F couplings), ~134 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~120 (Ar-C), ~115-125 (Ar-CH of trifluorophenyl), ~23 (CH₃).

  • IR (KBr, cm⁻¹): ~1685 (C=O, amide), ~1600 (C=N), ~1470 (Ar C=C), ~1100-1200 (C-F).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₅H₉F₃N₂O [M+H]⁺, found m/z consistent with the calculated value.

Safety and Handling

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,3,4-Trifluoroaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Handle in a fume hood and wear appropriate PPE.

  • Glacial acetic acid is corrosive. Handle with care and wear appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 954-964. Available at: [Link]

  • Covenant University Institutional Repository. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. Retrieved from [Link]

  • Zahran, M. A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(8), 653-661. Available at: [Link]

  • PubChem. (n.d.). 2,3,4-Trifluoroaniline. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. Available at: [Link]

  • Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Research and Scientific Innovation, 7(8), 1-7. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]

  • SpectraBase. (n.d.). Quinazolin-4(3H)-one, 3-(3-trifluoromethylphenyl)-. Retrieved from [Link]

  • ResearchGate. (2026). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][4][5]oxazin‐4‐one under Microwave Irradiation Conditions. Available at: [Link]

  • El-Hashash, M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química, 38(4), 440-450. Available at: [Link]

Sources

In Vivo Dosing Strategies and Efficacy Protocols for 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Quinazolinone derivatives constitute a privileged scaffold in medicinal chemistry, widely recognized for their pleiotropic pharmacological profiles, which include robust anticonvulsant, sedative, and anti-inflammatory activities [1]. The specific derivative, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone , represents a highly lipophilic, metabolically stabilized analogue within this class.

The rationale behind the 2,3,4-trifluorophenyl substitution at the N3 position is twofold:

  • Enhanced Blood-Brain Barrier (BBB) Penetration: The incorporation of fluorine atoms significantly increases the compound's lipophilicity (LogP), driving rapid CNS distribution necessary for anticonvulsant efficacy.

  • Metabolic Stability: Unlike the o-tolyl group found in classic quinazolinones (e.g., methaqualone), the trifluorophenyl ring resists rapid rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, thereby extending the in vivo half-life.

This application note provides a comprehensive, self-validating framework for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in rodent models, specifically focusing on its dual potential as a CNS depressant/anticonvulsant and an anti-inflammatory agent [2].

MoA Compound 2-methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone GABAA GABA-A Receptor Compound->GABAA Positive Allosteric Modulation COX Cyclooxygenase (COX-1/2) Compound->COX Enzyme Inhibition ClChannel Cl- Channel Opening GABAA->ClChannel Influx CNS CNS Depression / Anticonvulsant Effect ClChannel->CNS Hyperpolarization PGE2 Prostaglandin E2 (PGE2) ↓ COX->PGE2 Decreased Synthesis AntiInflam Anti-inflammatory / Analgesic Effect PGE2->AntiInflam Reduced Edema

Proposed dual mechanism of action for the trifluorophenyl quinazolinone derivative.

Physicochemical Profiling & Formulation Strategy

Because 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is highly fluorinated, it falls into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). Aqueous vehicles (like pure saline) will result in immediate precipitation, leading to erratic absorption and uninterpretable in vivo data.

To ensure systemic exposure, vehicle selection must be strictly tailored to the route of administration:

  • Intravenous (IV) Formulation (Clear Solution): 10% DMSO + 40% PEG400 + 50% Saline. DMSO acts as the primary solubilizer, while PEG400 prevents precipitation upon dilution in the bloodstream.

  • Per Os (PO) / Intraperitoneal (IP) Formulation (Uniform Suspension): 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) or 5% Tween-80 in 0.9% Saline. For PO dosing, a fine suspension is acceptable as the compound will dissolve in the gastrointestinal fluids.

Table 1: Expected Pharmacokinetic Parameters & Formulation Matrix
RouteFormulation VehicleDose (mg/kg)Expected Tmax​ (h)Expected Cmax​ (ng/mL)Brain/Plasma Ratio
IV 10% DMSO / 40% PEG400 / 50% Saline2.0N/A (0.08)> 1500> 1.5
IP 5% Tween-80 in Saline10.00.5 - 1.0~ 800> 1.5
PO 0.5% CMC-Na Suspension20.01.0 - 2.0~ 600> 1.5

In Vivo Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling

To establish a self-validating efficacy model, PK data must first confirm that the compound reaches the target tissue (brain) at therapeutic concentrations.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight. Provide water ad libitum.

  • Dosing: Administer the compound via IV (tail vein, 2 mg/kg) or PO (oral gavage, 20 mg/kg).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Tissue Harvesting: At Tmax​ (e.g., 1 hour), euthanize a subset of animals to harvest brain tissue. Homogenize the brain in 3 volumes of PBS (w/v).

  • Bioanalysis: Extract plasma and brain homogenate using protein precipitation (Acetonitrile containing internal standard). Analyze via LC-MS/MS.

Protocol B: Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent generalized tonic-clonic seizures [3]. The high lipophilicity of this quinazolinone makes it an excellent candidate for this model.

  • Acclimation: Acclimate male Swiss albino mice (20-25g) to the testing room for 1 hour.

  • Pre-treatment: Administer the quinazolinone derivative (10, 20, and 40 mg/kg, IP) or vehicle control. Wait 30 minutes (aligning with the IP Tmax​ ).

  • Electrode Application: Apply a drop of 0.5% tetracaine ophthalmic solution to the corneas to ensure conductivity and minimize discomfort.

  • Electroshock Induction: Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes using a rodent shocker.

  • Observation & Endpoint: Immediately observe the animal. The primary endpoint is the abolition of the Tonic Hindlimb Extension (THE) phase (hindlimbs outstretched 180° to the body axis). An animal is considered "protected" if THE is absent.

  • Data Analysis: Calculate the ED50​ (median effective dose protecting 50% of mice) using Probit analysis.

Protocol C: Carrageenan-Induced Paw Edema Model

Quinazolinones often exhibit potent non-steroidal anti-inflammatory drug (NSAID)-like behavior by inhibiting cyclooxygenase (COX) pathways [4]. The carrageenan model evaluates acute inflammation.

  • Baseline Measurement: Measure the initial volume ( V0​ ) of the right hind paw of male Wistar rats (150-200g) using a plethysmometer.

  • Dosing: Administer the quinazolinone derivative (25, 50 mg/kg, PO), Vehicle (0.5% CMC-Na), or Positive Control (Indomethacin, 10 mg/kg, PO).

  • Induction (T = 0): Exactly 1 hour post-dosing, inject 0.1 mL of a 1% (w/v) κ -carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Temporal Measurement: Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, 5, and 6 hours post-injection.

    • Causality Note: The late phase (3-6 hours) is PGE2/COX-dependent. Efficacy during this window confirms the compound's mechanism mimics traditional NSAIDs.

  • Calculation: Calculate the percentage inhibition of edema: % Inhibition =[1 - (Vt_treated - V0_treated) / (Vt_control - V0_control)] × 100

Experimental Workflow Visualization

Workflow Formulation Formulation Strategy (DMSO/PEG400 or CMC-Na) Dosing In Vivo Administration (IV, IP, PO) Formulation->Dosing PK Pharmacokinetic Profiling (Plasma & Brain) Dosing->PK Efficacy Efficacy Models Dosing->Efficacy LCMS LC-MS/MS Bioanalysis PK->LCMS MES MES Seizure Model (Anticonvulsant) Efficacy->MES Edema Paw Edema Model (Anti-inflammatory) Efficacy->Edema

In vivo experimental workflow from formulation to efficacy evaluation.

References

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at:[Link]

  • The Newest Research in Quinazolinone and Quinazoline Derivatives. IntechOpen. Available at:[Link]

  • Maximal Electroshock Seizure Test. Bio-protocol. Available at: [Link]

Application Note: Sample Preparation and LC-MS/MS Bioanalysis of 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Quinazolinone derivatives represent a privileged structural scaffold in pharmacology, frequently exhibiting potent central nervous system (CNS) depressant, anticonvulsant, and sedative-hypnotic activities (e.g., methaqualone, afloqualone). The target analyte, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone (MTPQ) (Molecular Weight: 290.24 g/mol ), introduces a highly lipophilic trifluorophenyl moiety. While this halogenation enhances blood-brain barrier penetration, it significantly complicates bioanalysis due to extensive plasma protein binding (>95%) and the potential for severe matrix effects during Electrospray Ionization (ESI).

Furthermore, the steric clash between the 2-methyl group and the ortho-fluorine of the 3-aryl ring restricts rotation around the N3–C(aryl) bond. This restricted rotation leads to axial chirality, resulting in stable [1]. If not properly managed chromatographically, atropisomerism can cause severe peak broadening or splitting, compromising assay sensitivity and reproducibility.

Rationale for Sample Preparation (E-E-A-T)

As an application scientist, selecting the correct sample preparation technique requires balancing throughput with extract cleanliness.

  • Protein Precipitation (PPT): While PPT is rapid, it fails to remove endogenous phospholipids. Studies on related quinazolinones like afloqualone have demonstrated that high-concentration plasma samples prepared via PPT can suffer from up to a due to ion enhancement from co-eluting matrix components[2].

  • Liquid-Liquid Extraction (LLE): LLE using methyl tert-butyl ether (MTBE) provides a cleaner extract but can suffer from variable recovery due to emulsion formation.

  • Solid-Phase Extraction (SPE): To ensure a self-validating, robust assay, Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE is the gold standard. The addition of 2% formic acid during pre-treatment disrupts the tight protein-drug binding. The HLB sorbent captures the highly lipophilic MTPQ, while a targeted 5% methanol wash effectively removes polar endogenous interferences without causing premature analyte breakthrough.

Experimental Protocols

Materials and Reagents
  • Biological Matrix: Human plasma (K2EDTA).

  • Standards: MTPQ reference standard; Methaqualone-d7 (Internal Standard, IS).

  • SPE Cartridges: Oasis HLB, 30 mg / 1 cc (or equivalent polymeric reversed-phase).

  • Reagents: LC-MS grade Methanol (MeOH), Water (H2O), and Formic Acid (FA).

Step-by-Step HLB Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (500 ng/mL Methaqualone-d7) and 100 µL of 2% FA in water. Vortex for 30 seconds to disrupt protein binding.

  • Conditioning: Pass 1.0 mL of 100% MeOH through the HLB cartridge under low vacuum (≈2 inHg).

  • Equilibration: Pass 1.0 mL of LC-MS grade H2O through the cartridge. Do not allow the sorbent bed to dry.

  • Loading: Apply the entire pre-treated sample mixture (210 µL) to the cartridge at a flow rate of 1 mL/min.

  • Washing: Pass 1.0 mL of 5% MeOH in H2O through the cartridge to elute salts and polar lipids. Apply high vacuum (≈10 inHg) for 2 minutes to dry the sorbent.

  • Elution: Elute the target analyte and IS using 1.0 mL of 100% MeOH into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water/MeOH with 0.1% FA). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 × 2.1 mm, 2.7 µm). Causality Note: The biphenyl stationary phase offers superior π-π and dipole-dipole interactions for the highly electronegative trifluorophenyl ring compared to standard C18 columns.

  • Column Temperature: 45°C. Causality Note: Elevated temperature accelerates the interconversion of MTPQ atropisomers on the column, ensuring they coalesce into a single, sharp chromatographic peak.

  • Mobile Phase: (A) 0.1% FA in H2O; (B) 0.1% FA in MeOH.

  • Gradient: 0.0-0.5 min (20% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.6-5.0 min (re-equilibrate at 20% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters ESI Positive Mode (+). Declustering Potential (DP) and Collision Energy (CE) optimized via direct infusion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
MTPQ 291.1146.16035Quantifier (Quinazolinone core)
MTPQ 291.1118.16045Qualifier
Methaqualone-d7 (IS) 258.1132.15530Internal Standard Tracking

Table 2: Comparison of Sample Preparation Techniques for MTPQ (Spiked at 50 ng/mL) Data demonstrates the necessity of SPE for eliminating matrix effects while maintaining high recovery.

Extraction MethodMean Recovery (%) ± SDMatrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) 92.4 ± 5.1121.5 (Ion Enhancement)Poor
Liquid-Liquid Extraction (MTBE) 78.6 ± 4.295.2Moderate
Solid-Phase Extraction (HLB) 94.8 ± 2.3 98.7 Excellent

Workflow Visualization

SPE_Workflow Pretreat 1. Sample Pre-treatment 100 µL Plasma + 10 µL IS + 100 µL 2% FA Condition 2. Condition & Equilibrate 1 mL Methanol, then 1 mL Water Pretreat->Condition Load 3. Load Sample Apply acidified plasma mixture Condition->Load Wash 4. Wash Cartridge 1 mL 5% Methanol in Water Load->Wash Elute 5. Elute Analyte 1 mL 100% Methanol Wash->Elute Reconstitute 6. Evaporate & Reconstitute Dry under N2 (40°C), add 100 µL Mobile Phase Elute->Reconstitute Analyze 7. LC-MS/MS Analysis Inject 5 µL onto Biphenyl Column Reconstitute->Analyze

Workflow for the Solid-Phase Extraction (SPE) of MTPQ from human plasma prior to LC-MS/MS.

References

  • Assessing Atropisomer Axial Chirality in Drug Discovery and Development. LaPlante, S. R., et al. Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Determination of afloqualone in human plasma using liquid chromatography/tandem mass spectrometry: Application to pharmacokinetic studies in humans. Yun, H.-Y., et al. Talanta, 2007. URL:[Link]

Sources

Catalytic methods for the synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust, Catalytically-Driven Synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone for Medicinal Chemistry and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and natural alkaloids.[1][2] Derivatives of this heterocyclic system exhibit a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3] The targeted molecule, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, combines this potent core with a poly-fluorinated phenyl ring, a substitution pattern often employed in drug design to enhance metabolic stability, binding affinity, and cell permeability.

This document provides a detailed, field-proven protocol for the synthesis of this specific quinazolinone derivative. We eschew a simple recitation of steps, instead focusing on the underlying mechanistic rationale and providing a self-validating framework for researchers. The chosen synthetic strategy proceeds through a stable and well-characterized benzoxazinone intermediate, followed by a catalytically-driven condensation, ensuring high efficiency, scalability, and purity of the final product.

Synthetic Strategy and Mechanistic Rationale

The synthesis is efficiently executed in a two-step sequence. This approach is favored for its reliability and the ease of purification of the intermediate, which ensures a high-quality final product.

  • Step 1: Formation of 2-methyl-3,1-benzoxazin-4-one. Anthranilic acid is first acylated with acetic anhydride, which then undergoes an intramolecular cyclization (dehydration) to form the stable benzoxazinone intermediate. This reaction is typically high-yielding and produces a crystalline solid that can be easily purified.[4][5]

  • Step 2: Acid-Catalyzed Condensation. The benzoxazinone intermediate serves as an excellent electrophile. In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), it reacts with the nucleophilic 2,3,4-trifluoroaniline. The reaction proceeds via nucleophilic attack, ring-opening to form an N-acylanthranilamide intermediate, followed by an intramolecular cyclization and dehydration to yield the final 2,3-disubstituted quinazolinone.[6]

Mechanistic Pathway of the Catalytic Condensation

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the benzoxazinone, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the weakly basic 2,3,4-trifluoroaniline.

G Benzoxazinone 2-Methyl-3,1-benzoxazin-4-one (Intermediate A) ProtonatedBenzoxazinone Protonated Benzoxazinone (Activated) Benzoxazinone->ProtonatedBenzoxazinone Intermediate Ring-Opened Intermediate (N-acylanthranilamide) ProtonatedBenzoxazinone->Intermediate Nucleophilic Attack & Ring Opening Aniline 2,3,4-Trifluoroaniline (Nucleophile) Aniline->Intermediate Nucleophilic Attack & Ring Opening Catalyst1 H⁺ (p-TSA) Catalyst1->Benzoxazinone Activation Cyclized Tetrahedral Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 2-methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone Cyclized->Product Dehydration Water H₂O Cyclized->Water Catalyst2 H⁺ (Regenerated) Cyclized->Catalyst2 Catalyst Regeneration

Caption: Catalytic cycle for the synthesis of the target quinazolinone.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Protocol 1: Synthesis of 2-methyl-3,1-benzoxazin-4-one (Intermediate A)

This protocol details the formation of the key electrophilic intermediate.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Ice bath

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add anthranilic acid (13.7 g, 100 mmol).

  • Reagent Addition: In the fume hood, carefully add acetic anhydride (30 mL, ~318 mmol).

  • Heating: Attach a reflux condenser and heat the mixture gently in a heating mantle to 120-130 °C with stirring for 2 hours. The solid will dissolve, and the solution will become clear.

  • Cooling and Crystallization: After 2 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature, during which crystals should begin to form.

  • Isolation: Cool the flask further in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing: Wash the crystalline product with cold petroleum ether (2 x 30 mL) to remove residual acetic anhydride.

  • Drying: Dry the product under vacuum to yield 2-methyl-3,1-benzoxazin-4-one as a white crystalline solid.

Self-Validation:

  • Expected Yield: 85-95%.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 80-82 °C (Literature: ~82 °C).

Protocol 2: Catalytic Synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

This protocol describes the acid-catalyzed condensation to form the final product.

Materials:

  • 2-methyl-3,1-benzoxazin-4-one (Intermediate A)

  • 2,3,4-trifluoroaniline

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (or Xylene for higher temperatures)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Equipment for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3,1-benzoxazin-4-one (3.22 g, 20 mmol) in 40 mL of toluene.

  • Addition of Amine: Add 2,3,4-trifluoroaniline (2.94 g, 20 mmol, 1.0 eq). Stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a solid. Purify by recrystallization from ethanol or an ethanol/water mixture. If impurities persist, column chromatography on silica gel may be employed.

Self-Validation:

  • Expected Yield: 75-88%.

  • Appearance: White to pale yellow solid.

  • Characterization (Expected):

    • ¹H NMR: Signals corresponding to the methyl group (~2.4 ppm), aromatic protons of the quinazolinone core (7.5-8.2 ppm), and the trifluorophenyl ring.

    • ¹⁹F NMR: Three distinct signals for the non-equivalent fluorine atoms.

    • Mass Spec (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₅H₉F₃N₂O.

Data Summary and Workflow Visualization

Table 1: Summary of Reaction Parameters
StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
1 Anthranilic AcidAcetic Anhydride-None120-130285-95
2 Intermediate A2,3,4-trifluoroanilinep-TSA (0.1 eq)Toluene~1104-675-88
Overall Experimental Workflow

Caption: High-level workflow from starting materials to final product.

Conclusion

This application note details a robust and high-yielding two-step catalytic method for synthesizing 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. By leveraging a stable benzoxazinone intermediate and a simple acid-catalyzed condensation, this protocol provides a reliable pathway for researchers in medicinal chemistry and drug development to access this and structurally related compounds. The inclusion of mechanistic rationale and self-validating checkpoints ensures that the protocol is not only repeatable but also understandable, empowering scientists to troubleshoot and adapt the methodology for their specific research needs.

References

  • Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry.

  • Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Chinese Journal of Organic Chemistry.

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.

  • Recent advances in copper-catalyzed synthesis of quinazolinones. RSC Advances.

  • Different catalytic methods for the synthesis of quinazolin‐4(3H)‐ones. ResearchGate.

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry.

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal.

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.

  • Synthesis of quinazolinones. Organic Chemistry Portal.

  • Carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines based on an activated carbon fiber supported palladium catalyst. New Journal of Chemistry.

  • Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing.

  • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

Sources

Application Notes & Protocols for the In Vitro Characterization of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2][3][4] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. We present detailed protocols for foundational cell-based assays to assess its cytotoxic and cytostatic effects, elucidate its potential mechanism of action, and establish a baseline for further drug development efforts. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to investigate this compound's therapeutic potential.

Introduction: The Scientific Rationale

Quinazolinone derivatives have garnered significant attention due to their diverse pharmacological profiles.[1][2][3] Many of these compounds exert their effects by modulating key cellular signaling pathways. For instance, some derivatives are known to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) or intracellular signaling molecules such as AKT, both of which are critical in cancer cell proliferation and survival.[5][6][7] The trifluorophenyl moiety on the subject compound, 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, suggests a potential for enhanced biological activity, as fluorination can influence metabolic stability and binding affinity.[8]

Given the established activities of the quinazolinone class, it is plausible that 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone may exert its effects through one or more of the following mechanisms:

  • Inhibition of proliferative signaling pathways: Targeting kinases involved in cell growth and division.

  • Induction of apoptosis: Triggering programmed cell death in susceptible cells.

  • Modulation of cell cycle progression: Arresting cells at specific checkpoints.

The following protocols are designed to systematically investigate these possibilities.

Potential Signaling Pathway Involvement

Potential_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 2-methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone Compound->RTK Inhibition? Compound->AKT Inhibition?

Figure 1: Hypothesized mechanism of action for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Foundational Cell-Based Assay Protocols

The following protocols provide a step-by-step guide for the initial characterization of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9]

  • Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with DMSO).[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with compound and vehicle control B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate for 3-4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and IC50 value G->H

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Cell Proliferation Assessment: Crystal Violet Staining

The crystal violet assay is a simple and effective method for quantifying cell number, thereby assessing cell proliferation.

  • Cells and compound as described for the MTT assay

  • 6-well or 12-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (0.5% w/v in 25% methanol)

  • 33% acetic acid solution

  • Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with various concentrations of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone as described in the MTT assay protocol.

  • Fixation: After the desired incubation period, gently wash the cells twice with PBS. Add 1 mL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining: Remove the fixation solution and wash the wells with PBS. Add 500 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 1 mL of 33% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Transfer the solubilized stain to a 96-well plate and measure the absorbance at 590 nm.

The absorbance is directly proportional to the number of cells. Calculate the percentage of proliferation relative to the vehicle control.

Quantitative Data Summary Table
AssayEndpoint MeasuredRecommended Cell LinesTypical Concentration Range (µM)Incubation Time (hours)
MTT Metabolic Activity (Cell Viability)A549, MCF-7, PC-30.1 - 10024, 48, 72
Crystal Violet Cell Number (Proliferation)A549, MCF-7, PC-30.1 - 10048, 72, 96
Annexin V/PI Apoptosis and NecrosisAs per MTT resultsIC₅₀ and 2x IC₅₀24, 48

Delving Deeper: Mechanistic Assays

Should the initial screening indicate significant cytotoxic or anti-proliferative activity, the following assay can help elucidate the mechanism of cell death.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

  • Cells and compound as described previously

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

The flow cytometry data will be presented as a quadrant plot:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Concluding Remarks for the Researcher

This document provides a foundational framework for the in vitro evaluation of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. The successful execution of these protocols will yield crucial data on the compound's cytotoxic and anti-proliferative potential, offering insights into its mechanism of action. These initial findings are paramount for guiding future research, including more in-depth mechanistic studies, in vivo efficacy testing, and structure-activity relationship (SAR) analyses. The versatility of the quinazolinone scaffold suggests that this novel compound could hold significant therapeutic promise, and a systematic, hypothesis-driven investigation is the key to unlocking its potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Gao, C., et al. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC.
  • Helali, A. Y. H., et al. (2014, March 5). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing.
  • Ochiai, T., & Yamamura, M. (1981, October). [General pharmacology of 6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone (afloqualone), a new centrally acting muscle relaxant. I. Effects on the central nervous system (author's transl)]. PubMed.
  • Murugan, V., et al. (2003). Synthesis of 2-Substituted Quinazolin-4(3H)-ones as a New Class of Anticancer Agents. Indian Journal of Pharmaceutical Sciences, 65(4), 386-389.
  • Al-Salem, H. S., et al. (n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents.
  • BenchChem. (2025). Comparing the biological activity of 2- and 3-substituted 4(3H)-quinazolinones.
  • Abdelmonsef, A. H., et al. (n.d.). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC.
  • Xu, S., et al. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC - NIH.
  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org.
  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References.

Sources

Troubleshooting & Optimization

How to improve reaction yield for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yield and product purity.

The primary synthetic route to this and similar 2,3-disubstituted-4(3H)-quinazolinones involves a two-step process: first, the cyclization of anthranilic acid with acetic anhydride to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate, followed by condensation with 2,3,4-trifluoroaniline.[1][2] This guide is structured to address issues that may arise in either of these critical steps.

Visualizing the Synthetic Pathway

The overall reaction can be visualized as a two-stage process, each with its own set of parameters that can be optimized.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Anthranilic Acid C 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate) A->C Reflux/Microwave [1] B Acetic Anhydride B->C Reflux/Microwave [1] E 2-methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone (Final Product) C->E D 2,3,4-Trifluoroaniline D->E Solvent, Heat/Catalyst

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a validated solution.

Question 1: My overall yield is very low. How can I determine which of the two main steps is failing?

Answer: This is the most critical diagnostic question. A low overall yield can result from an inefficient Step 1, a problematic Step 2, or a combination of both. A systematic, step-wise analysis is essential.

Recommended Diagnostic Protocol:

  • Isolate and Characterize the Intermediate: Run Step 1 (the reaction of anthranilic acid and acetic anhydride) as a standalone reaction. Do not proceed to the second step immediately.

  • Purify the Benzoxazinone: After the reaction time has elapsed, work up the reaction to isolate the crude 2-methyl-4H-3,1-benzoxazin-4-one. Purify it via recrystallization (e.g., from ethanol).

  • Calculate the Yield of Step 1: Determine the yield of the pure, isolated intermediate. A high yield (typically >80-90%) indicates that the first step is efficient.[3]

  • Analyze the Result:

    • If the yield of the intermediate is high: The problem almost certainly lies in Step 2 (the condensation with 2,3,4-trifluoroaniline). You can proceed to troubleshoot this step with confidence using a pure, verified starting material.

    • If the yield of the intermediate is low: The issue is in Step 1. Focus your optimization efforts here before attempting the second step again. See Question 2 for troubleshooting Step 1.

This approach prevents the waste of valuable 2,3,4-trifluoroaniline while you optimize the formation of the benzoxazinone precursor.

Question 2: I've confirmed that my Step 1 (benzoxazinone formation) yield is low. What are the common causes and solutions?

Answer: Low yield in this step is often related to reaction conditions or reagent quality.

Potential Cause Explanation & Recommended Action
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction using Thin Layer Chromatography (TLC) until the anthranilic acid spot disappears. If using conventional heating, ensure the reflux is vigorous and consider extending the reaction time from the typical 1-2 hours up to 4 hours. Microwave-assisted synthesis can significantly shorten reaction times to as little as 8-10 minutes and improve yields.[3]
Reagent Quality Acetic anhydride can hydrolyze to acetic acid if exposed to atmospheric moisture over time, reducing its effectiveness. Solution: Use a fresh bottle of acetic anhydride or distill it prior to use. Ensure all glassware is thoroughly dried.
Side Product Formation Excessive heating can sometimes lead to the formation of oily byproducts or degradation.[3] Solution: Avoid unnecessarily long heating times. Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
Impure Anthranilic Acid Impurities in the starting material can interfere with the cyclization. Solution: Ensure the use of high-purity anthranilic acid. If the purity is questionable, recrystallize it before use.
Question 3: My Step 1 is efficient, but the final yield after reacting the benzoxazinone with 2,3,4-trifluoroaniline (Step 2) is poor. Why is this happening and how can I fix it?

Answer: This is a very common challenge. The primary cause is the reduced nucleophilicity of 2,3,4-trifluoroaniline. The three electron-withdrawing fluorine atoms on the phenyl ring pull electron density away from the amine nitrogen, making it a weaker nucleophile and thus less reactive towards the carbonyl group of the benzoxazinone.

Troubleshooting Workflow for Low Yield in Step 2:

G start Low Yield in Step 2 check_amine Verify Purity of 2,3,4-Trifluoroaniline start->check_amine check_conditions Are Reaction Conditions Forcing Enough? check_amine->check_conditions increase_temp Increase Reaction Temperature (Reflux in Toluene, Xylene, or DMF) check_conditions->increase_temp No monitor Monitor Reaction by TLC/LC-MS for Product Formation check_conditions->monitor Yes change_solvent Switch to High-Boiling Polar Aprotic Solvent (e.g., DMSO, Sulfolane) increase_temp->change_solvent add_catalyst Introduce a Catalyst (e.g., p-TSA, Lewis Acids) change_solvent->add_catalyst add_catalyst->monitor

Caption: Troubleshooting decision tree for Step 2.

Optimization Strategies for Step 2:

  • Increase Reaction Temperature and Time: The simplest approach is to provide more energy to overcome the activation barrier.

    • Action: If you are using a lower-boiling solvent like ethanol, switch to a higher-boiling one such as toluene (111 °C), xylene (≈140 °C), or N,N-dimethylformamide (DMF, 153 °C). Extend the reflux time and monitor the reaction's progress.

  • Employ a More Effective Solvent: The choice of solvent is critical.[4] Polar aprotic solvents can be particularly effective.

    • Action: Solvents like DMF or dimethyl sulfoxide (DMSO) can stabilize charged intermediates and may accelerate the reaction. Using green chemistry alternatives like deep eutectic solvents (DES) has also been reported for similar syntheses.[1]

  • Use a Catalyst: Catalysis can significantly improve the reaction rate and yield.

    • Acid Catalysis: A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) can protonate the carbonyl oxygen of the benzoxazinone, making it more electrophilic and susceptible to attack by the weak nucleophile.[5]

    • Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can also coordinate to the carbonyl oxygen, achieving a similar activation effect.[5][6]

  • Consider an Alternative Intermediate: Instead of reacting the benzoxazinone, you can first open it to form 2-acetamidobenzamide using ammonium hydroxide.[7][8] This intermediate can then be cyclized under different conditions, although this adds steps to the overall synthesis. This is generally not the preferred route but can be a viable alternative if direct condensation fails.

Frequently Asked Questions (FAQs)

Q: What is the most common byproduct in this synthesis and how can I minimize it?

A: The most common byproduct is the ring-opened amide, N-(2,3,4-trifluorophenyl)-2-acetamidobenzamide . This forms when the 2,3,4-trifluoroaniline successfully attacks the benzoxazinone to open the ring, but the subsequent intramolecular cyclization (dehydration) to form the quinazolinone does not occur or is incomplete.

Minimization Strategy: This byproduct is often an intermediate on the path to the final product. Its presence in the final crude mixture indicates that the cyclization/dehydration step is the rate-limiting part of the reaction. The strategies outlined in Question 3 (increasing temperature, using acid catalysis, and choosing an appropriate high-boiling solvent) are precisely the methods required to drive the reaction past this intermediate to the final cyclized product.

Q: Are there any metal-catalyzed or modern synthetic methods I should consider?

A: Yes, while the classic thermal condensation is most common, several modern methods have been developed for quinazolinone synthesis that could be adapted. Copper-catalyzed domino reactions of 2-halobenzamides with various nitrogen sources have been shown to be effective.[5][9] Similarly, palladium-catalyzed methods are also prevalent in the literature for constructing the quinazolinone core.[9][10] These methods often offer milder reaction conditions and broader substrate scope but may require more complex catalyst systems and optimization. For this specific target, optimizing the thermal condensation with acid catalysis is likely the most direct path to improving yield.

Q: How should I purify the final product?

A: The final product, being a moderately polar and likely crystalline solid, is best purified by one of two methods:

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. Screen common solvents like ethanol, isopropanol, ethyl acetate, or mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold. This is highly effective at removing both more polar and less polar impurities.

  • Column Chromatography: If recrystallization fails or does not provide sufficient purity, flash column chromatography on silica gel is the standard alternative. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or petroleum ether, to elute the product. Monitor the fractions by TLC to ensure a clean separation.

Q: Can microwave irradiation be used to improve the yield?

A: Absolutely. Microwave-assisted organic synthesis is an excellent technique for this type of reaction.[3][11][12] It can dramatically reduce reaction times and often leads to higher yields by promoting efficient and uniform heating.

  • For Step 1: Microwave heating of anthranilic acid and acetic anhydride for 8-10 minutes can yield the benzoxazinone in high purity.[3]

  • For Step 2: Reacting the benzoxazinone and 2,3,4-trifluoroaniline in a microwave reactor, often with a high-boiling solvent like DMF or in a solvent-free condition on a solid support, can significantly accelerate the condensation and cyclization.[1][11]

References
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • Taylor & Francis. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. [Link]

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017, May 15). [Link]

  • ResearchGate. (n.d.). Optimization of Quinazolinone 3 Synthesis. [Link]

  • ResearchGate. (n.d.). Optimization of condition for quinazolinone synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Semantic Scholar. (n.d.). Studies on the preparation and crystal polymorphism of 2-acetamidobenzamide and related compounds. [Link]

  • Alternative and efficient method for the preparation of 2-acetamidobenzimidazoles. (n.d.). [Link]

  • Frontiers. (2020, November 15). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scientific Research Publishing. [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020, August 15). [Link]-quinazolin-43H-One)

  • ResearchGate. (n.d.). Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes. [Link]

  • ResearchGate. (2022, December). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. [Link]

  • PMC. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Mol-Instincts. (2025, May 20). 2-acetamido-benzamide. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. [Link]

  • Semantic Scholar. (2021, April 12). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2-phenyl-4(3h)-quinazolin-4(3h)-one. [Link]

  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • ResearchGate. (n.d.). The conformations of 2-acetamidobenzamide 1 in the α and β forms. [Link]

  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • PMC. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]

  • ACS Publications. (2018, August 7). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. [Link]

  • ResearchGate. (n.d.). Controlling Cyclizations of 2-Pyrrolecarboxamidoacetals. [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. [Link]

  • PubMed. (1974, October). Preparation of 2-methyl-3-(2-hydroxymethyl)phenyl-4(3H)-quinazalone: a metabolite of methaqualone. [Link]

  • MDPI. (2021, November 28). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. [Link]

Sources

Technical Support Center: Stability and Long-Term Storage of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of chemical stability and analysis of quinazolinone derivatives.

Understanding the Stability of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

The stability of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is governed by its core 4(3H)-quinazolinone structure, the reactive 2-methyl group, and the trifluorophenyl substituent. The 4(3H)-quinazolinone ring is generally reported to be quite stable against oxidation, reduction, and hydrolysis[1]. However, the substituents can introduce specific vulnerabilities.

The 2-methyl group is a potential site for oxidation and condensation reactions[2][3]. The trifluorophenyl group's impact is more complex; while fluorination can enhance metabolic stability, it may also influence photostability, with some fluorinated motifs being susceptible to defluorination under UV light[4][5][6].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the long-term storage of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Q1: I've noticed a slight discoloration of my solid compound after several months of storage. What could be the cause, and is the compound still viable?

A1: Discoloration often indicates the formation of minor degradation products, which could arise from oxidation or photodecomposition.

  • Causality: The 2-methyl group on the quinazolinone ring is susceptible to oxidation[2]. Additionally, exposure to light, especially UV radiation, can induce photochemical reactions in aromatic and fluorinated compounds[4][7].

  • Troubleshooting Steps:

    • Re-analyze the compound: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity of the discolored sample. Compare the chromatogram to that of a fresh or properly stored reference standard.

    • Assess the extent of degradation: If the purity remains high (e.g., >98%) and the impurity profile is minimal, the compound may still be suitable for many research applications. However, for sensitive assays, the presence of even minor impurities could be a concern.

  • Preventative Measures: Always store the compound in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen[7][8].

Q2: My compound is stored in a DMSO solution in the freezer. I've observed some precipitation after multiple freeze-thaw cycles. What is happening?

A2: Precipitation after freeze-thaw cycles in DMSO is a common issue, often linked to moisture absorption by the solvent.

  • Causality: Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb moisture from the atmosphere. This absorbed water can lower the solubility of your compound and lead to precipitation upon freezing and thawing[7]. The presence of water can also promote hydrolysis of the compound over time, although the quinazolinone ring is generally stable[1].

  • Troubleshooting Steps:

    • Gently warm and vortex the solution: To redissolve the precipitate, warm the vial to room temperature and vortex thoroughly.

    • Confirm solubility: Visually inspect the solution to ensure all precipitate has redissolved before use.

  • Preventative Measures:

    • Use anhydrous DMSO for preparing stock solutions.

    • Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles for the bulk of the compound.

    • Store solutions in tightly sealed vials with a desiccant.

Q3: I'm planning a long-term study. What are the optimal storage conditions for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone in both solid and solution forms?

A3: Optimal storage conditions aim to mitigate the primary degradation pathways: hydrolysis, oxidation, and photolysis.

  • Solid Form:

    • Temperature: Store at -20°C for long-term stability. Room temperature storage is acceptable for short periods if the compound is protected from light and moisture[9].

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation[10].

    • Light: Protect from light by using an amber vial and storing it in the dark[7].

  • In Solution (e.g., DMSO):

    • Temperature: Store at -80°C for maximum long-term stability.

    • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles[7].

    • Solvent: Use high-purity, anhydrous solvents.

Storage Form Temperature Atmosphere Light Protection Key Considerations
Solid -20°C (long-term)Inert (Argon/Nitrogen)Amber vial, stored in darkPrevent moisture and oxygen exposure.
Solution (DMSO) -80°C (long-term)Tightly sealed vialAmber vial, stored in darkUse anhydrous solvent and aliquot to avoid freeze-thaw cycles.

Q4: How can I set up a forced degradation study to understand the stability of this compound better?

A4: A forced degradation study, as outlined by ICH guidelines, can help identify potential degradation products and establish the intrinsic stability of the molecule[11][12][13].

  • Experimental Protocol:

    • Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water).

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C

      • Alkaline: 0.1 M NaOH at 60°C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 80°C (in solid state and solution)

      • Photolytic: Expose to UV light (e.g., 254 nm) and visible light.

    • Analyze samples at various time points using a stability-indicating HPLC method.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR[14][15].

Analytical Methods for Stability Assessment

A robust analytical method is crucial for monitoring the stability of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique[16].

Example HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or at the compound's absorbance maximum)

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

Potential Degradation Pathways Parent 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone Oxidation Oxidation Product (e.g., at 2-methyl group) Parent->Oxidation O₂ / Light Hydrolysis Hydrolysis Product (ring opening) Parent->Hydrolysis H₂O (acid/base) Photodegradation Photodegradation Product (e.g., defluorination) Parent->Photodegradation UV Light

Caption: Potential degradation pathways for the compound.

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow Start Observed Stability Issue (e.g., discoloration, precipitation) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage AnalyzeSample Analyze Sample Purity (e.g., HPLC) CheckStorage->AnalyzeSample Conditions OK ImplementCAPA Implement Corrective Actions (e.g., change storage, aliquot) CheckStorage->ImplementCAPA Conditions Not Ideal Compare Compare to Reference Standard AnalyzeSample->Compare DegradationConfirmed Degradation Confirmed? Compare->DegradationConfirmed IdentifyCause Identify Probable Cause (Oxidation, Hydrolysis, etc.) DegradationConfirmed->IdentifyCause Yes End Compound Viable / Discard DegradationConfirmed->End No IdentifyCause->ImplementCAPA ImplementCAPA->End

Caption: A logical workflow for troubleshooting stability issues.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2024, February 10).
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.).
  • Compound storage made simple - Roylan Developments. (n.d.).
  • Improved Photostability and Fluorescence Properties through Polyfluorination of a Cyanine Dye | Organic Letters - ACS Publications. (2004, February 13).
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC. (n.d.).
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. (2020, January 22).
  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed. (2003, March 26).
  • Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis - PMC. (2022, October 31).
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed. (2007, November 15).
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - MDPI. (n.d.).
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (n.d.).
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (2022, August 16).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJMR. (2021, November 15).
  • 1769-24-0(2-METHYL-4(3H)-QUINAZOLINONE) Product Description - ChemicalBook. (n.d.).
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. (2020, April 18).
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC - Benchchem. (n.d.).
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (n.d.).
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich. (n.d.).
  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - ACS Publications. (2021, April 19).
  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. (2016, February 8).
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024, May 13).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.).
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC. (n.d.).
  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - MDPI. (2022, August 29).
  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2 - Semantic Scholar. (2021, April 12).
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (2022, August 30).
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - MDPI. (2020, July 15).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.).

Sources

Technical Support Center: Enhancing Bioavailability of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working to overcome the pharmacokinetic limitations of highly lipophilic quinazolinone derivatives.

Section 1: Core Principles & Mechanistic FAQs

Q1: Why does 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone exhibit such poor oral bioavailability? A1: The sub-optimal bioavailability of this specific derivative is fundamentally a thermodynamic issue. The molecule features a rigid quinazolinone core coupled with a highly electron-withdrawing, lipophilic trifluorophenyl ring. This structural motif promotes intense π−π stacking and halogen bonding in the solid state, resulting in an exceptionally high crystal lattice energy. Consequently, the energy required for aqueous solvation is immense, leading to dissolution-rate limited absorption. This firmly categorizes the compound as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability)[1].

Q2: Which formulation strategy is most effective for this specific chemotype? A2: For highly crystalline, lipophilic compounds, two strategies yield the best in vivo results: Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

  • ASDs work by completely disarranging the crystalline lattice, trapping the active pharmaceutical ingredient (API) in a high-energy, thermodynamically metastable amorphous state. This enhances apparent solubility and drives supersaturation in the gastrointestinal (GI) tract[1][2].

  • SMEDDS bypass the dissolution step entirely by presenting the drug in a pre-solubilized lipid matrix. Upon mild agitation in the GI tract, they spontaneously form microemulsions, which can also reduce first-pass hepatic metabolism by promoting lymphatic transport[3].

Section 2: Troubleshooting Formulation & In Vivo Workflows

Q3: My spray-dried Amorphous Solid Dispersion (ASD) recrystallizes during in vitro dissolution testing. How do I stabilize it? A3: You are observing the failure of the "spring and parachute" mechanism. The amorphous form acts as a "spring," rapidly driving the drug into a supersaturated state. However, without an effective "parachute" (a precipitation inhibitor), the thermodynamically unstable drug will rapidly nucleate and recrystallize[1].

  • Causality & Solution: Recrystallization occurs because the chosen polymer lacks sufficient intermolecular interactions with the API. To stabilize the ASD, you must select a polymer with a high glass transition temperature (Tg) that can engage in specific hydrogen bonding with the quinazolinone core (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS). Maintaining low molecular mobility in the matrix is critical to preventing phase separation[3][4].

Q4: My in vivo pharmacokinetic (PK) data shows extreme inter-subject variability in the rodent model. How can we minimize this? A4: High inter-subject variability in rodent PK studies is rarely an intrinsic property of the compound; it is usually an artifact of the dosing vehicle. Suspending a highly hydrophobic powder in simple aqueous vehicles (like 0.5% Carboxymethylcellulose) leads to erratic agglomeration, variable gastric emptying, and inconsistent absorption.

  • Causality & Solution: To achieve reproducible, self-validating data, the formulation must present the drug uniformly. If using SMEDDS, pre-emulsify the lipid formulation in water 15 minutes prior to oral gavage to ensure a uniform droplet size is administered to every subject.

Section 3: Visualization of Pharmacokinetic Barriers & Workflows

G OralDose Oral Administration (Crystalline API) Stomach Stomach (Poor Dissolution) OralDose->Stomach Transit Intestine Small Intestine (Absorption Window) Stomach->Intestine Gastric Emptying Efflux P-gp Efflux (Enterocytes) Intestine->Efflux Permeation Liver Hepatic Portal (CYP450 Metabolism) Intestine->Liver Portal Vein Efflux->Intestine Efflux Pump Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic Surviving Fraction

Caption: Pharmacokinetic barriers limiting the oral bioavailability of quinazolinone derivatives.

Workflow API API Characterization (Solubility, LogP, Tm) Screening Excipient Screening (Polymers vs. Lipids) API->Screening ASD ASD Formulation (Spray Drying / HME) Screening->ASD SMEDDS SMEDDS Formulation (Oil/Surfactant Mix) Screening->SMEDDS InVitro In Vitro Dissolution (Supersaturation Assay) ASD->InVitro SMEDDS->InVitro InVivo In Vivo PK Study (Sprague-Dawley Rats) InVitro->InVivo Lead Selection LCMS LC-MS/MS Analysis (PK Profiling) InVivo->LCMS

Caption: Step-by-step experimental workflow for formulation screening and in vivo PK evaluation.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Preparation and Self-Validation of SMEDDS

This protocol ensures the drug is locked into an isotropic lipid matrix that spontaneously emulsifies, bypassing the crystal lattice energy barrier[3].

  • Excipient Screening: Determine the equilibrium solubility of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone in various lipid excipients. Select the oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P) that yield the highest API solubility.

  • Matrix Formulation: Mix the optimized ratio (typically 20% oil, 60% surfactant, 20% co-surfactant) in a glass vial. Heat to 40°C under continuous magnetic stirring for 30 minutes until a clear, isotropic mixture is formed.

  • API Loading: Add the quinazolinone derivative to the blank SMEDDS at 80% of its maximum equilibrium solubility to prevent precipitation during storage. Stir at 40°C until completely dissolved.

  • Self-Validation (DLS): To validate the system, dilute an aliquot of the SMEDDS 1:100 in Simulated Gastric Fluid (SGF) at 37°C. Analyze immediately via Dynamic Light Scattering (DLS). A successful SMEDDS must yield a polydispersity index (PDI) < 0.3 and a mean droplet size < 50 nm.

Protocol B: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines a standardized in vivo workflow designed to minimize variability and accurately capture the absorption profile.

  • Subject Preparation: Use male Sprague-Dawley rats (200–250 g). Fast the animals for 12 hours prior to dosing to eliminate food-effect variables, allowing free access to water.

  • Dosing Administration: Pre-disperse the SMEDDS formulation in deionized water 15 minutes prior to administration. Administer the dispersion via oral gavage at a standardized dose (e.g., 10 mg/kg).

  • Serial Sampling: Collect blood samples (~200 µL) from the jugular vein at predetermined intervals: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect directly into heparinized tubes to prevent coagulation.

  • Plasma Extraction & Bioanalysis: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Extract the API using protein precipitation (3:1 ratio of cold Acetonitrile to plasma). Quantify the compound using a validated LC-MS/MS method to calculate Cmax​ , Tmax​ , and AUC0−t​ .

Section 5: Quantitative Data & PK Profiling

The following table summarizes expected quantitative improvements when transitioning the target quinazolinone derivative from a crystalline suspension to advanced delivery systems.

Formulation Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Relative Bioavailability (%)
Unformulated (0.5% CMC Suspension)145 ± 324.0850 ± 120100
Amorphous Solid Dispersion (HPMCAS)890 ± 951.53,420 ± 310402
SMEDDS (Capryol/Cremophor/Transcutol)1,250 ± 1101.04,850 ± 420570

Note: The shift in Tmax​ from 4.0 hours to 1.5 hours validates that the dissolution-rate limitation has been successfully bypassed.

Section 6: References

  • Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Source: nih.gov. URL: [Link]

  • Title: Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. Source: nih.gov. URL: [Link]

  • Title: Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Source: nih.gov. URL: [Link]

  • Title: Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. Source: nih.gov. URL: [Link]

Sources

Resolving co-elution issues in 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the chromatographic analysis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. It is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with co-elution, particularly with closely related impurities or positional isomers. Our focus is on moving beyond generic advice to provide targeted solutions that leverage the unique chemical properties of this fluorinated molecule.

Section 1: The Challenge: Identifying and Confirming Co-elution

Achieving baseline separation of the target analyte from structurally similar compounds is paramount for accurate quantification and impurity profiling.[1] The first step in resolving a separation issue is confirming that you are, in fact, dealing with co-elution.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone shows a single, broad, or asymmetric peak. How can I be certain this is a co-elution issue?

A1: A distorted peak shape is a common symptom of co-elution, but it can also indicate other issues like column degradation or improper sample solvent.[2][3] To definitively confirm co-elution, you should employ advanced detection techniques:

  • Visual Inspection: Look for subtle signs like a "shoulder" on the peak or a "split top," which are strong indicators that two or more compounds are eluting simultaneously.[4][5]

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array or Photodiode Array Detector, perform a peak purity analysis. This tool collects multiple UV-Vis spectra across the peak's elution profile. If the spectra are not identical, it signifies the presence of multiple components.[4][5]

  • Mass Spectrometry (MS): An MS detector is the most conclusive tool. By examining the mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present. For isomers, which have the same m/z, you can look for differences in fragment ion ratios in an MS/MS experiment or use extracted ion chromatograms (EICs) of unique fragments to reveal hidden peaks.[6]

Q2: What are the most probable co-eluting species with my target compound?

A2: The most likely co-eluting compounds are positional isomers of the trifluorophenyl ring. During synthesis, substitution at other positions (e.g., 2,3,5-trifluoro, 2,4,5-trifluoro, or 3,4,5-trifluorophenyl) can occur. These isomers have identical molecular weights and very similar polarities, making them notoriously difficult to separate on conventional stationary phases. Other potential co-eluents include synthetic precursors or minor degradation products.

Section 2: Foundational Troubleshooting on C18 Columns

Before abandoning your current column, a systematic optimization of mobile phase parameters can sometimes resolve less challenging co-elution problems. The goal is to manipulate the retention factor (k'), selectivity (α), and efficiency (N) to improve resolution.[2][5]

Troubleshooting Guide

Q3: I've confirmed co-elution on my C18 column. What are the first and most effective adjustments I should make to my method?

A3: The most impactful initial steps involve modifying the mobile phase to alter selectivity.

  • Reduce Solvent Strength: Decrease the percentage of your organic modifier (e.g., acetonitrile or methanol). This increases the retention time of all components, providing more opportunity for the column to differentiate between them.[4] Aim for a retention factor (k') between 2 and 10 for the main peak.

  • Adjust the Gradient Slope: If you are running a gradient, make it shallower. A slower increase in the organic modifier over a longer period can significantly enhance the resolution of closely eluting peaks. For example, if your current gradient is 50-90% B over 10 minutes, try changing it to 60-80% B over 20 minutes.[2]

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other can alter elution order and improve selectivity due to differences in viscosity, polarity, and their ability to engage in hydrogen bonding.

  • Optimize Temperature: Lowering the column temperature can sometimes improve resolution by increasing mobile phase viscosity and altering interaction kinetics. Conversely, increasing the temperature can improve efficiency and change selectivity. Systematically evaluate temperatures between 25°C and 50°C.

Section 3: Advanced Strategy: Exploiting Alternative Column Chemistries

When optimizing the mobile phase on a C18 column fails, the most powerful way to resolve co-elution is to change the stationary phase.[5] The key is to introduce different retention mechanisms that can differentiate the subtle structural differences between your analyte and the co-eluting impurity.

Troubleshooting Guide

Q4: Standard C18 optimization did not work. What is the most logical next step for separating fluorinated isomers like mine?

A4: The trifluorophenyl group on your molecule is the key to separation. You should select a stationary phase that can engage in interactions other than simple hydrophobicity. Pentafluorophenyl (PFP) phases are an excellent choice.[7][8]

  • Why PFP Columns? PFP phases, often called "5F" or "F5" phases, offer a unique combination of retention mechanisms:

    • π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with the electron-deficient trifluorophenyl ring of your analyte.

    • Dipole-Dipole Interactions: The strong dipoles created by the fluorine atoms can interact with dipoles on the stationary phase.

    • Shape Selectivity: The rigid structure of the PFP ligand provides a high degree of shape selectivity, which is ideal for separating positional isomers.[9][10]

These interactions, which are not prominent on a C18 phase, can produce dramatically different selectivity and resolve co-eluting peaks.[11][12]

Q5: How do I develop a method on a PFP column? Should I start with my C18 conditions?

A5: Yes, you can often use your C18 mobile phase conditions as a starting point. PFP columns are compatible with standard reversed-phase solvents like acetonitrile, methanol, and water.[10] However, be prepared to re-optimize. The different retention mechanisms may lead to significant changes in retention time and even elution order. A good starting point is a simple gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

Data Presentation: Column Selectivity Comparison

The following table illustrates the conceptual differences in selectivity for separating positional isomers of 2-methyl-3-(trifluorophenyl)-4(3H)-quinazolinone.

Stationary PhasePrimary Retention Mechanism(s)Expected Performance for Isomer SeparationRationale
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsPoor to ModerateIsomers have very similar hydrophobicity, leading to minimal differentiation.
Phenyl-Hexyl Hydrophobic, π-π interactionsModerate to GoodThe phenyl ring provides π-π interactions, which can differentiate based on electron density differences in the TFP ring.
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityExcellent Multiple interaction modes provide orthogonal selectivity to C18, exploiting the unique electronic and steric properties of the fluorinated ring.[7][8][12]

Section 4: Systematic Workflows and Experimental Protocols

A structured approach is crucial for efficient method development. The following workflow and protocol are designed to guide you from initial problem to a robust solution.

Diagram: Troubleshooting Workflow for Co-elution

The diagram below outlines a logical decision-making process for resolving co-elution issues.

CoElution_Workflow Start Start: Broad or Asymmetric Peak Observed Confirm 1. Confirm Co-elution - DAD Peak Purity - MS Analysis Start->Confirm Isolate Is Co-elution Confirmed? Confirm->Isolate SystemCheck Troubleshoot System: - Extra-column volume - Peak shape issues Isolate->SystemCheck No OptimizeC18 2. Optimize on C18 - Modify %B and Gradient Slope - Change Organic Modifier (ACN/MeOH) - Adjust Temperature Isolate->OptimizeC18 Yes ResolutionC18 Resolution Achieved? OptimizeC18->ResolutionC18 ChangePhase 3. Change Stationary Phase (Alter Selectivity) ResolutionC18->ChangePhase No End End: Baseline Separation Achieved ResolutionC18->End Yes ScreenPhases Screen Alternative Phases: - Pentafluorophenyl (PFP) (Primary) - Phenyl-Hexyl (Secondary) ChangePhase->ScreenPhases ResolutionFinal Resolution Achieved? ScreenPhases->ResolutionFinal ResolutionFinal->ChangePhase No (Consult Specialist) OptimizeNew 4. Final Optimization - Fine-tune gradient on new stationary phase ResolutionFinal->OptimizeNew Yes OptimizeNew->End

Caption: A decision tree for systematically resolving co-elution issues.

Experimental Protocol: Stationary Phase Screening for Isomer Separation

This protocol outlines a streamlined process for comparing C18, Phenyl-Hexyl, and PFP columns.

1. System Preparation:

  • Ensure your HPLC/UHPLC system is performing optimally with low extra-column volume.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: 50:50 Acetonitrile/Water. Ensure the diluent is not significantly stronger than the initial mobile phase to prevent peak distortion.[3]

2. Column Installation and Equilibration:

  • Install the first column to be tested (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

3. Initial Scouting Gradient:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Gradient Program:

    • Start at 10% B.
    • Ramp to 95% B over 15 minutes.
    • Hold at 95% B for 2 minutes.
    • Return to 10% B and re-equilibrate for 3 minutes.
  • Inject your sample and record the chromatogram.

4. Repeat for Each Column:

  • Replace the column with the next stationary phase (e.g., Phenyl-Hexyl, then PFP) of identical dimensions.

  • For each new column, repeat steps 2 and 3.

5. Data Analysis:

  • Compare the chromatograms from the three columns.

  • Focus on the selectivity (α), which is the relative separation between the target peak and the co-eluting impurity.

  • Identify the column that provides the best separation. This will be the starting point for fine-tuning the gradient for optimal resolution.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys. Taylor & Francis. [Link]

  • Alternative stationary phases. Reddit. [Link]

  • Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. PubMed. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

  • Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. PMC. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. ACS Publications. [Link]

  • Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. ResearchGate. [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Synthesis of Atropisomeric Quinazolin-4-one Derivatives Based on Remote H/D and 12 C. ACS Publications. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Principles of Chromatography Method Development. IntechOpen. [Link]

  • Novel Phases for HPLC Separations. LCGC North America. [Link]

  • a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC Method Development Q&A Guide. Scribd. [Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Preprints.org. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]

  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). medcraveonline.com. [Link]

  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scirp.org. [Link]

Sources

Validation & Comparative

NMR spectral data validation for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

NMR Spectral Data Validation for 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone: A Comparative Guide to High-Field, Benchtop, and Computational Workflows

As a Senior Application Scientist, I frequently encounter complex fluorinated heterocycles that push the limits of standard analytical workflows. The compound 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone represents a perfect storm of analytical challenges: it features a highly coupled AMX spin system within its fluorinated ring and exhibits restricted bond rotation (atropisomerism) due to severe steric clashes.

This guide objectively compares three distinct NMR validation platforms—High-Field NMR, Benchtop NMR, and Computational Prediction—and provides a self-validating methodological framework to ensure absolute structural and conformational integrity.

The Analytical Challenge: Causality in Experimental Design

Validating the structure of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone requires addressing two fundamental physical phenomena:

  • Complex Scalar Coupling ( J -Coupling): The 2,3,4-trifluorophenyl moiety creates an intricate web of through-bond interactions. The 19 F nuclei couple not only with each other ( 3JFF​ , 4JFF​ ) but also with adjacent protons ( 3JFH​ , 4JFH​ ) and carbons ( 1JCF​ up to 4JCF​ ). This splits 13 C signals into complex multiplets, making standard 1D 13 C spectra nearly uninterpretable without specialized decoupling[1].

  • Axial Chirality (Atropisomerism): The steric bulk of the 2-methyl group on the quinazolinone core clashes with the ortho-fluorine (F-2') on the phenyl ring. This restricts rotation around the N3–C1' aryl bond, creating (M) and (P) enantiomeric atropisomers[2]. At room temperature, intermediate exchange rates can cause severe line broadening in the 1 H NMR spectrum, which is often misdiagnosed as sample impurity.

Platform Comparison: Selecting the Right Validation Tool

To establish a self-validating system, we must compare the capabilities of modern NMR platforms. Relying on a single method introduces blind spots; an orthogonal approach is required.

Table 1: Comparison of NMR Validation Platforms for Fluorinated Quinazolinones

Capability / MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Computational (DFT/GIAO)
Primary Use Case Absolute structural elucidation & 2D mappingRapid reaction screening & purity checksSignal assignment & transition state modeling
19 F Resolution Exceptional (Resolves fine 4JFF​ couplings)Moderate (Multiplets often overlap)N/A (Predictive only)
Atropisomer Detection Yes (Via VT-NMR & Chiral Solvating Agents)No (Insufficient resolution/hardware)Yes (Calculates rotational energy barrier ΔG‡ )
Throughput & Cost Low throughput, High cost ($> $500k)High throughput, Low cost ($\sim $50k)High throughput, Low cost (Compute time)
Self-Validation Role Ground truth experimental dataOrthogonal rapid confirmationPredicts theoretical limits to guide assignment

Integrated Workflow & Experimental Protocols

To guarantee trustworthiness, the following step-by-step protocols form a closed-loop, self-validating system. The computational model predicts the spectra, the benchtop system provides rapid confirmation of the bulk material, and the high-field system resolves the fine conformational dynamics.

NMR_Validation_Workflow Comp Computational NMR (DFT) Predict 19F/1H Shifts & J-Couplings HighField High-Field NMR (600 MHz) 1H, 13C, 19F & 2D Correlation Comp->HighField Guides Assignment Bench Benchtop 19F NMR (80 MHz) Rapid Reaction Screening & Purity Bench->HighField Triggers Deep Analysis VT Variable-Temperature (VT) NMR Atropisomer Interconversion Dynamics HighField->VT Detects Line Broadening Valid Validated Spectral Data Structural & Conformational Integrity HighField->Valid Confirms Connectivity VT->Valid Confirms Axial Chirality

Fig 1. Integrated NMR validation workflow for fluorinated atropisomeric quinazolinones.

Protocol A: Computational NMR Prediction (DFT)

Causality: Before running expensive high-field experiments, Density Functional Theory (DFT) is used to predict the complex 19 F chemical shifts and coupling constants, preventing misassignment of the tightly clustered fluorine signals[3].

  • Geometry Optimization: Optimize the (M) and (P) atropisomers using the B3LYP functional and 6-31G(d,p) basis set in an implicit solvent model (e.g., PCM for CDCl 3​ ).

  • Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Data Extraction: Extract predicted isotropic shielding values and scale them against a TMS/CFCl 3​ reference standard to generate theoretical chemical shifts.

Protocol B: Rapid Benchtop 19 F NMR Screening

Causality: 19 F has a 100% natural abundance and a massive chemical shift dispersion. Benchtop NMR allows us to instantly confirm the presence of the trifluorophenyl group without background interference from protonated solvents[4].

  • Sample Prep: Dissolve 15 mg of the compound in 0.5 mL of non-deuterated CHCl 3​ (deuterated solvent is unnecessary for benchtop 19 F without a lock).

  • Acquisition: Acquire the 19 F spectrum at 80 MHz using a 90° pulse, a spectral width of 200 ppm, and 16 scans.

  • Validation: Confirm the presence of three distinct fluorine environments between -130 ppm and -165 ppm.

Protocol C: High-Field Multi-Nuclear & VT-NMR Validation

Causality: To definitively assign the carbon backbone and prove the existence of restricted rotation, high-field multi-nuclear NMR is mandatory.

  • 19 F and 19 F{ 1 H} Acquisition (600 MHz): Acquire a standard 19 F spectrum. Immediately follow with a 19 F{ 1 H} (proton-decoupled) spectrum. Self-Validation Check: The collapse of complex multiplets into simpler doublets/triplets isolates the JFF​ couplings from the JFH​ couplings, proving the exact position of the fluorines on the ring.

  • 13 C{ 1 H, 19 F} Acquisition: Acquire a carbon spectrum with simultaneous proton and fluorine decoupling. Self-Validation Check: This collapses the massive 1JCF​ ( 250 Hz) doublets back into sharp singlets, allowing for unambiguous assignment of the quinazolinone core versus the phenyl ring.

  • Variable-Temperature (VT) NMR: To investigate atropisomerism, acquire 1 H NMR spectra at 10 K intervals from 298 K up to 373 K (using DMSO- d6​ ). Observe the 2-methyl singlet. At room temperature, it will appear broadened due to intermediate exchange. As temperature increases, the signal will sharpen into a clean singlet (fast exchange). Use the coalescence temperature to calculate the rotational activation energy ( ΔG‡ ) via the Eyring equation[2].

Quantitative Data Presentation

The following table summarizes the expected high-field spectral data, demonstrating the complex multiplicity caused by the trifluorophenyl system.

Table 2: Expected High-Field NMR Data for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

NucleusPositionExpected Shift (ppm)Multiplicity & Primary CouplingsDiagnostic Significance
1 H 2-CH 3​ 2.15 - 2.35Singlet (Broadened at 298 K)Broadening indicates restricted N-C(aryl) bond rotation.
1 H H-5' (Phenyl)7.10 - 7.30m (Coupled to F-4', F-3', H-6')Confirms substitution pattern on the aryl ring.
19 F F-2'-138.0 to -142.0dd or m ( 3JFF​≈20 Hz)Ortho-fluorine responsible for steric clash and atropisomerism.
19 F F-3'-155.0 to -160.0t or dd ( 3JFF​≈20 Hz)Central fluorine; highly shielded.
19 F F-4'-132.0 to -136.0m ( 3JFF​ , 3JFH​ )Para-fluorine; shows strong coupling to H-5'.
13 C C-2'145.0 - 152.0ddd ( 1JCF​≈250 Hz)Massive scalar coupling requires 19 F decoupling for clarity.

Note: Chemical shifts are referenced to TMS ( 1 H, 13 C) and CFCl 3​ ( 19 F).

References

  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. National Institutes of Health (PMC).
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

Sources

Structural Elucidation of 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone: A Comparative HRMS Guide (Q-TOF CID vs. Orbitrap HCD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Heterocycles

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating highly substituted, halogenated heterocycles. Quinazolinones represent a privileged scaffold in modern drug discovery, and the incorporation of fluorinated aryl groups—such as in 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone —dramatically alters their gas-phase fragmentation behavior.

When analyzing these compounds, researchers must choose the appropriate High-Resolution Mass Spectrometry (HRMS) platform. The two dominant paradigms are Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) and Orbitrap utilizing Higher-energy C-trap Dissociation (HCD). This guide objectively compares the performance of these two platforms, providing experimental data and mechanistic insights to help you select the optimal workflow for structural characterization.

Mechanistic Causality: CID vs. HCD Fragmentation

To understand the data, we must first understand the physics of the instruments.

Platform A: Agilent 6546 Q-TOF (CID) Traditional CID involves accelerating precursor ions into a collision cell filled with a neutral gas (e.g., nitrogen or argon). The kinetic energy is converted into internal vibrational energy through multiple low-energy collisions. This "slow heating" process dictates that fragmentation occurs almost exclusively at the lowest energy pathways—typically neutral losses (1). For our target compound, this means the dominant cleavage is the loss of the intact trifluorophenyl group or the expulsion of isocyanate.

Platform B: Thermo Q Exactive Orbitrap (HCD) HCD is a beam-type collisional activation performed in a dedicated multipole collision cell external to the ion trap (2). Because the fragmentation occurs outside a traditional 3D trap, HCD circumvents the "low-mass cutoff" rule. Furthermore, the higher energy deposition allows for secondary fragmentation events, enabling the detection of low m/z reporter ions, such as the fluorinated phenyl cation (3).

Pathway M Precursor Ion [M+H]+ m/z 291.0740 F1 Fragment A m/z 160.0631 (Quinazolinone Core) M->F1 - C6H2F3N (131 Da) F2 Fragment B m/z 118.0652 (Loss of Ar-NCO) M->F2 - C7H2F3NO (173 Da) F3 Fragment C m/z 131.0103 (Trifluorophenyl Cation) M->F3 HCD Specific Cleavage

MS/MS fragmentation pathway of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and data integrity, the following workflows are designed as self-validating systems. Every step includes a built-in quality control check.

Step 1: Sample Preparation & System Suitability
  • Protocol: Dissolve the synthesized 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone standard in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Causality: Formic acid acts as a proton source to ensure robust [M+H]+ ionization in positive ESI mode.

  • Self-Validation Check: Prior to sample injection, infuse a mass calibration standard (e.g., Agilent Tuning Mix or Pierce LTQ Velos ESI Solution). The system is only validated for acquisition if the mass error across the 100–1000 m/z range is strictly < 3 ppm.

Step 2: Chromatographic Separation
  • Protocol: Utilize a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% FA in ACN) over 8 minutes at a flow rate of 0.3 mL/min. Injection volume: 2 µL.

  • Causality: A moderate gradient slope is chosen over a rapid ballistic gradient to minimize ion suppression from the solvent front and ensure the highly hydrophobic fluorinated compound elutes in a region of stable spray formation.

  • Self-Validation Check: Monitor the retention time stability across triplicate blank/standard injections. The system is validated if the Retention Time Relative Standard Deviation (RSD) is < 0.5%.

Step 3: Mass Spectrometry Acquisition
  • Platform A (Q-TOF CID): ESI(+), Capillary voltage: 3500 V. Gas temperature: 325°C. MS/MS acquired using targeted CID with a collision energy (CE) of 20 eV.

  • Platform B (Orbitrap HCD): ESI(+), Spray voltage: 3.5 kV. Capillary temperature: 320°C. MS/MS acquired using targeted HCD with a Normalized Collision Energy (NCE) of 35 (4).

  • Self-Validation Check: Utilize dynamic exclusion and verify the precursor isolation window (1.3 m/z) in the raw data to ensure no co-eluting isobaric interferences are co-fragmented.

Workflow Prep Sample Prep (1 µg/mL) LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI QTOF Q-TOF (CID) ESI->QTOF Platform A Orbi Orbitrap (HCD) ESI->Orbi Platform B Data Structural Elucidation QTOF->Data Orbi->Data

Comparative LC-HRMS workflow utilizing CID and HCD fragmentation platforms.

Data Presentation: Comparative Performance

The fragmentation data reveals distinct performance characteristics between the two platforms.

Table 1: Agilent 6546 Q-TOF (CID, 20 eV) Observation: CID excels at preserving the precursor ion and capturing the primary neutral loss pathways. However, it fails to generate the low-mass fluorinated cation due to the lower internal energy deposition.

Precursor / FragmentExperimental m/zTheoretical m/zMass Error (ppm)Rel. AbundanceStructural Assignment
[M+H]+ 291.0742291.0740+0.69100%Intact protonated molecule
Fragment A 160.0635160.0631+2.5075%[M+H - C₆H₂F₃]•⁺ (Quinazolinone core)
Fragment B 118.0655118.0652+2.5440%[M+H - C▱H₂F₃NO]⁺ (Loss of Ar-NCO)
Fragment C 249.0640249.0634+2.4115%[M+H - C₂H₂O]⁺ (Loss of ketene)

Table 2: Thermo Q Exactive Orbitrap (HCD, NCE 35) Observation: HCD provides a much deeper structural map. The beam-type collision environment drives the fragmentation further, significantly increasing the abundance of Fragment B and successfully generating the low-mass Fragment C (Trifluorophenyl cation), which is highly diagnostic for identifying the specific halogenated moiety.

Precursor / FragmentExperimental m/zTheoretical m/zMass Error (ppm)Rel. AbundanceStructural Assignment
[M+H]+ 291.0738291.0740-0.6945%Intact protonated molecule
Fragment A 160.0629160.0631-1.25100%[M+H - C₆H₂F₃]•⁺ (Quinazolinone core)
Fragment B 118.0650118.0652-1.6985%[M+H - C▱H₂F₃NO]⁺ (Loss of Ar-NCO)
Fragment C 131.0101131.0103-1.5360%[C₆H₂F₃]⁺ (Trifluorophenyl cation)

Conclusion & Recommendations

For the structural elucidation of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone and similar halogenated heterocycles:

  • Choose Q-TOF (CID) if your primary goal is precursor confirmation and mapping primary neutral losses. It is gentler and provides excellent isotopic fidelity for the intact molecule.

  • Choose Orbitrap (HCD) if you require deep structural annotation. The ability to observe the m/z 131.0103 trifluorophenyl cation is invaluable when trying to determine the exact location of the fluorines on a complex multi-ring system, as it confirms the intact nature of the substituent group prior to cleavage.

References

  • Collision-induced dissociation. Wikipedia. Available at:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. PMC (National Institutes of Health). Available at:[Link]

  • Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. MDPI. Available at:[Link]

  • Metabolomic profiling and antimicrobial investigation of Aspergillus fumigatus LBKURCC269 and Bacillus paramycoides LBKURCC218 co-culture. PMC (National Institutes of Health). Available at:[Link]

Sources

FTIR Characterization and Peak Assignment for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. Given the importance of the quinazolinone scaffold in medicinal chemistry, precise and reliable analytical methods are paramount for structural confirmation and quality control.[1][2][3][4] This document moves beyond a simple data sheet to explain the causal relationships between molecular structure and vibrational spectra. We will construct a theoretical FTIR profile based on established group frequencies from analogous structures, provide a robust experimental protocol for data acquisition, and critically compare the utility of FTIR with other key analytical techniques.

The Role of FTIR in the Analysis of Novel Quinazolinone Derivatives

FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule.[5][6] For drug development professionals, it serves as a first-line method for verifying the synthesis of a target compound by confirming the presence of key structural motifs and the absence of starting materials. In the case of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, FTIR is uniquely suited to confirm the integrity of the quinazolinone core via its characteristic amide carbonyl (C=O) and imine (C=N) stretches, and to verify the successful incorporation of the trifluorophenyl moiety through its strong, distinctive carbon-fluorine (C-F) vibrations.[7][8]

Predicted FTIR Spectrum: A Structural Breakdown

While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate predicted spectrum can be constructed by analyzing its constituent parts. This approach relies on the principle that specific functional groups have characteristic vibrational frequencies that are largely independent of the rest of the molecule.

The primary vibrational modes of interest originate from three key regions of the molecule:

  • The Quinazolinone Core: This includes the fused aromatic ring and the pyrimidinone ring containing the amide and imine functionalities.

  • The 2-Methyl Group: The C-H bonds of this substituent.

  • The 3-(2,3,4-trifluorophenyl) Group: The aromatic C-H bonds and the highly characteristic C-F bonds.

Below is a table summarizing the predicted key absorption bands, their assignments, and the rationale based on literature data from related compounds.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Supporting References
3100 - 3000MediumAromatic C-H StretchStretching vibrations of C-H bonds on both the quinazolinone and trifluorophenyl rings. This region is typical for aromatic compounds.[9][10]
2980 - 2850Medium-WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the C-H bonds in the 2-methyl group.[11]
~1685StrongAmide C=O Stretch (Lactam)This is one of the most characteristic and intense peaks for a 4(3H)-quinazolinone. Its position indicates a conjugated cyclic amide system.[8][12][13]
~1615Medium-StrongC=N Stretch (Imine)Arises from the imine functionality within the pyrimidinone ring of the quinazolinone core.[8][12]
1580 - 1475Medium-StrongAromatic C=C Ring StretchMultiple bands are expected in this region due to the vibrations of the two aromatic rings (quinazoline and trifluorophenyl).[14]
1360 - 1000Very StrongC-F StretchThe C-F bond stretch is known to produce very strong absorption bands. The presence of three fluorine atoms on the phenyl ring will likely result in multiple strong, complex bands due to symmetric and asymmetric stretching modes.[7][15]

Experimental Protocol: A Self-Validating System for High-Quality Data

Obtaining a high-quality, reproducible FTIR spectrum requires a meticulous experimental approach. The following protocol is designed to ensure data integrity for a solid sample such as 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Objective: To acquire a clean, high-resolution mid-infrared spectrum (4000-400 cm⁻¹) suitable for structural confirmation.

Methodology: Attenuated Total Reflectance (ATR)

ATR is often preferred over traditional KBr pellets for its minimal sample preparation, speed, and reproducibility.[12]

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer (e.g., a Bruker VERTEX 70 or similar) is powered on and has reached thermal equilibrium.[2]

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validation):

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Lower the ATR anvil to make contact with the empty, clean crystal.

    • Acquire a background spectrum. This is a critical step that measures the instrument's response and the ambient environment, which will be subtracted from the sample spectrum. A clean, flat baseline in the final spectrum validates a good background scan.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone powder directly onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve an excellent signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima. Compare these experimental values to the predicted values in the table above.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the target molecule, emphasizing the role of FTIR in conjunction with other techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Analysis (Functional Groups) Purification->FTIR Initial Check NMR NMR (1H, 13C, 19F) (Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Data_Integration Data Integration FTIR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed: 2-methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone Data_Integration->Structure_Confirmed Consistent Data

Caption: Key Functional Groups and Their Vibrational Regions.

Conclusion

For the structural analysis of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, FTIR spectroscopy serves as an indispensable tool for rapid confirmation of key chemical functionalities. The predicted strong absorption bands for the amide C=O (~1685 cm⁻¹) and the C-F bonds (1360-1000 cm⁻¹) are particularly diagnostic. However, as this guide illustrates, while FTIR provides a valuable molecular fingerprint, its true power in a research and drug development setting is realized when integrated with complementary techniques like NMR and Mass Spectrometry. This multi-faceted approach ensures the unequivocal confirmation of the molecular structure, upholding the rigorous standards of scientific integrity.

References

  • Wikipedia. Carbon–fluorine bond. [Link]

  • El-Sayed, W. M., et al. (2014). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry, 4, 311-318. [Link]

  • El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5645. [Link]

  • Abdel-Aziz, M., et al. (2018). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 26(7), 996-1004. [Link]

  • Al-Omar, M. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Wang, G., et al. (2016). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry, 88(7), 3903-3908. [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760. [Link]

  • Al-Harbi, R. A. K. (2022). Synthesis and characterization of 2‐trifluoromethyl‐4(3 H )‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry. [Link]

  • Workman, J., & Virdi, A. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Wang, G., et al. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Request PDF on ResearchGate. [Link]

  • Antohe, V. A., et al. (2013). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Digest Journal of Nanomaterials and Biostructures, 8(2), 523-531. [Link]

  • Gîrea, C. C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4192. [Link]

  • Mary, Y. S., et al. (2014). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 545-555. [Link]

  • ResearchGate. (2017). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. [Link]

  • Al-Wabli, R. I., et al. (2015). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Journal of Spectroscopy. [Link]

  • Marković, J. D., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV–Vis, fluorescence), reactivity and corrosion inhibition. Journal of Chemical Sciences, 131(106). [Link]

  • Adams, H., et al. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 124(28), 5965-5975. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(3), 1083. [Link]

  • Kareem, A. (2018). Facile Synthesis, Characterization of New Quinazolinones with Different Azo Compounds, 1,2,3-Triazole Moieties and Evaluation Their Anti-bacterial Activity. ResearchGate. [Link]

  • Osarumwense, P. O., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. [Link]

  • Osarumwense, P. O., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). World Journal of Pharmaceutical and Life Sciences, 6(9), 11-17. [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR? [Link]

  • Hadjam, M., et al. (2018). FTIR spectrum of 1.3-bis(4-fluorophenyl)-5-butyl-1.3.5-triazacyclohexane. ResearchGate. [Link]

  • Hasan, T., et al. (2009). FTIR spectra of tris(p-fluorophenyl)antimony di(N phenylglycinate ) [(p-FC6H4)3Sb(O2CCH2NHC6H5)2]. ResearchGate. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • SpectraBase. Quinazolin-4(3H)-one, 3-(2-fluorophenyl)-. [Link]

  • NIST WebBook. 4(1H)-Quinazolinone, 2-methyl-. [Link]

Sources

Validating the purity of synthesized 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone batches

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Synthesized 2-Methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone: A Comparative Guide to Analytical Methodologies

Executive Summary & Mechanistic Context

The synthesis of halogenated quinazolinones, specifically 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, presents unique analytical challenges. As a structural analog of known neuroactive agents, its purity profile is critical for downstream applications. Trace impurities—such as unreacted 2,3,4-trifluoroaniline (a potential genotoxin) or uncyclized anthranilic acid intermediates—can drastically skew biological assays or introduce toxicity.

As an application scientist, it is critical to understand that the highly electron-withdrawing nature of the 2,3,4-trifluorophenyl ring increases the lipophilicity of the molecule while decreasing the basicity of the quinazolinone nitrogen. This physicochemical reality dictates our solvent, column, and ionization choices. This guide objectively compares three orthogonal analytical methodologies, evaluating their performance in validating the purity of synthesized batches.

Section 1: Comparative Analysis of Validation Alternatives

To establish a self-validating analytical system, relying on a single technique is insufficient. We compare three distinct methodologies based on their mechanistic strengths:

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

    • The Workhorse: Ideal for routine batch-to-batch consistency. It separates compounds based on hydrophobicity. However, it relies on relative area normalization, which assumes all impurities have the same UV response factor as the active pharmaceutical ingredient (API)—a potentially dangerous assumption for structurally distinct byproducts .

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • The Trace-Hunter: Essential for genotoxic impurity profiling. It provides structural confirmation via mass-to-charge (m/z) ratios and fragmentation patterns. It is highly sensitive but suffers from matrix effects and variable ionization efficiencies, making absolute quantification difficult without isotopically labeled internal standards .

  • qNMR (Quantitative 1H Nuclear Magnetic Resonance):

    • The Absolute Truth: Unlike chromatography, qNMR signal intensity is directly proportional to the number of nuclei, regardless of the molecule's structure. This allows for the absolute quantification of the quinazolinone using a completely unrelated, highly pure internal standard. It captures analytes that frequently escape UV detection, such as residual solvents or inorganic salts .

Section 2: Performance Comparison Data

The following table summarizes the quantitative performance characteristics of the three alternatives for quinazolinone purity validation.

Performance MetricHPLC-UV (Routine QC)LC-MS/MS (Trace Profiling)1H-qNMR (Absolute Purity)
Primary Output Relative Area %Trace Concentration (ng/mL)Absolute Mass Fraction (% w/w)
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~10 - 50 pg/mL~0.1 - 0.5 mg/mL (Requires high mass)
Reference Standard Needed? Yes (For exact quantification)Yes (Ideally isotopically labeled)No (Uses universal internal calibrant)
Structural Confirmation Low (Retention time only)High (Precursor/Product ions)Very High (Proton connectivity)
Analysis Time 15 - 30 mins10 - 20 mins5 - 10 mins (post-relaxation setup)
Blind Spots Non-UV absorbing impuritiesPoorly ionizing compoundsOverlapping spectral signals

Section 3: Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality: We use deuterated dimethyl sulfoxide (DMSO-d6) because the fluorinated quinazolinone exhibits poor solubility in D2O. Maleic acid is chosen as the internal calibrant (IC) because its singlet proton signal (~6.26 ppm) sits in a clear spectral window, avoiding overlap with the aromatic protons of the quinazolinone (7.0 - 8.5 ppm) and the aliphatic methyl group (~2.1 ppm) .

Step-by-Step Methodology:

  • T1 Relaxation Measurement (Self-Validation Step): Before the quantitative run, perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton in the analyte. Ensure the inter-pulse delay (D1) is set to at least 5×T1 (typically 30-60 seconds) to guarantee >99% signal recovery.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone and ~5.0 mg of Maleic acid (TraceCERT® grade, >99.9% purity) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Vortex for 60 seconds and transfer to a 5 mm high-precision NMR tube.

  • Acquisition: Acquire the 1H spectrum at 298 K using a 90° excitation pulse, 64 transients, and a spectral width of 20 ppm.

  • Data Processing & Calculation: Apply zero-filling and a 0.3 Hz exponential line broadening. Integrate the Maleic acid singlet and a distinct, baseline-resolved signal from the quinazolinone (e.g., the C5-H aromatic proton). Calculate absolute purity using the standard qNMR mass balance equation .

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Causality: To detect trace unreacted 2,3,4-trifluoroaniline, we utilize Electrospray Ionization in positive mode (ESI+). Despite the electron-withdrawing fluorines, the basic N1 nitrogen of the quinazolinone core readily accepts protons to form [M+H]+ ions. A biphenyl-phase column is preferred over standard C18 to enhance the separation of closely related fluorinated regioisomers via π−π interactions.

Step-by-Step Methodology:

  • System Preparation: Equip the LC system with a Biphenyl column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (promotes ionization).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 12 minutes. The high organic endpoint ensures the strongly retained fluorinated quinazolinone elutes completely, preventing carryover.

  • MS Optimization: Set the capillary voltage to 3.0 kV. Optimize the collision energy (CE) using a standard solution to find the most abundant product ions for Multiple Reaction Monitoring (MRM). For the quinazolinone, monitor the transition from the parent [M+H]+ to the loss of the trifluorophenyl moiety.

  • System Suitability (Self-Validation Step): Inject a blank (diluent only) followed by a Limit of Quantification (LOQ) standard (e.g., 10 ng/mL of 2,3,4-trifluoroaniline). The batch is only analyzed if the blank shows zero carryover and the LOQ standard yields a signal-to-noise ratio (S/N) > 10.

Section 4: Analytical Workflow Visualization

The following diagram outlines the logical relationships and decision-making process for orthogonally validating a newly synthesized batch.

PurityWorkflow Syn Synthesized Batch 2-Methyl-3-(2,3,4-trifluorophenyl) -4(3H)-quinazolinone qNMR qNMR Analysis (Absolute Purity) Syn->qNMR Primary Calibration LCMS LC-MS/MS (Trace Impurities) Syn->LCMS Trace Screening HPLC HPLC-UV (Routine QC) Syn->HPLC Relative Purity Pass Batch Approved (>99.0% Purity) qNMR->Pass Purity ≥ 99.0% Fail Batch Rejected (Recrystallize) qNMR->Fail Purity < 99.0% LCMS->Pass Toxins < Limits LCMS->Fail Toxins > Limits HPLC->Pass Consistent Area % HPLC->Fail Unknown Peaks

Orthogonal workflow for purity validation of synthesized quinazolinone batches.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin URL:[Link]

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone, a fluorinated organic compound. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar chemicals.

Foundational Knowledge: Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone may not always be readily available, its chemical structure provides critical clues for safe handling. The presence of a trifluorophenyl group definitively classifies it as a halogenated organic compound .[1][2] Halogenated compounds are often toxic and require specific disposal procedures to prevent environmental contamination.[1][3] Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may be toxic upon inhalation or ingestion.[1]

Quinazolinone derivatives, as a class, exhibit a wide range of biological activities and are frequently investigated as potential therapeutic agents.[4][5][6] This bioactivity underscores the need for stringent containment and disposal to prevent unintended environmental or physiological effects.[7]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure maximum safety and compliance.

Step 2.1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[3]

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes.[3]

  • Hand Protection : Nitrile gloves are recommended to prevent skin contact.[3] While specific breakthrough times for this compound may not be known, nitrile is a standard for many organic chemicals.[8]

  • Body Protection : A lab coat must be worn to protect your skin and clothing.[3]

  • Respiratory Protection : When handling the solid powder form, a NIOSH-approved respirator may be necessary to minimize inhalation.[8] All handling of the solid should ideally be performed within a certified chemical fume hood.[1][8]

Step 2.2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.[9]

  • Designated Waste Stream : 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone waste must be disposed of in a container specifically designated for "Halogenated Organic Waste." [1][2][3] This is because halogenated compounds often require incineration at high temperatures for complete and safe destruction.[2]

  • Solid vs. Liquid Waste :

    • Solid Waste : Unused solid compound and contaminated disposables (e.g., weighing papers, gloves) should be placed in a dedicated, clearly labeled, and sealed hazardous waste container for solid halogenated organics.[8]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid halogenated organics.[8] Do not mix with non-halogenated waste streams.[10]

Step 2.3: Container Management and Labeling - Clarity is Safety

Properly labeled and managed waste containers are essential for the safety of everyone in the laboratory and for waste disposal personnel.

  • Container Integrity : Ensure waste containers are in good condition, compatible with the chemical, and have a secure, leak-proof closure.[11][12]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone," and the associated hazards (e.g., Toxic, Irritant).[11] Do not use abbreviations or chemical formulas.[10][11]

Step 2.4: Storage - Safe and Secure Accumulation

  • Location : Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[11]

  • Ventilation : The storage area should be cool, dry, and well-ventilated.[8][13]

  • Secondary Containment : It is best practice to keep waste containers within a secondary containment system to catch any potential leaks.[13]

Step 2.5: Final Disposal - The Professional Hand-Off

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][8]

  • Licensed Waste Disposal Service : The disposal of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone must be handled by a licensed professional waste disposal service.[8]

  • Institutional EHS : Your institution's Environmental Health & Safety (EHS) office will have established procedures for the collection of hazardous waste.[11] Contact them to arrange for pickup.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow start Start: Generation of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregation Step 2: Segregate Waste Is it Solid or Liquid? ppe->segregation solid_waste Solid Waste (e.g., contaminated gloves, paper) segregation->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregation->liquid_waste Liquid solid_container Place in 'Solid Halogenated Organic Waste' Container solid_waste->solid_container liquid_container Place in 'Liquid Halogenated Organic Waste' Container liquid_waste->liquid_container labeling Step 3: Ensure Container is Properly Labeled with Chemical Name and 'Hazardous Waste' solid_container->labeling liquid_container->labeling storage Step 4: Store in Designated Satellite Accumulation Area labeling->storage disposal Step 5: Arrange for Pickup by Institutional EHS for Licensed Disposal storage->disposal end End: Safe and Compliant Disposal disposal->end

Sources

Essential Safety and Operational Guide for Handling 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety protocols and operational guidance for the handling of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone. As a compound with a complex heterocyclic structure and trifluorophenyl moiety, it necessitates rigorous safety measures to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

While specific toxicological data for 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone is not extensively available, the chemical structure, featuring a quinazolinone core and a trifluorinated phenyl group, suggests a cautious approach. Quinazolinone derivatives are known to exhibit a range of biological activities and can be skin, eye, and respiratory irritants.[1] Fluorinated aromatic compounds also warrant careful handling due to the potential for metabolic release of fluoride ions and other toxic byproducts. Therefore, this compound must be handled as a hazardous substance.

Assumed Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Potential for unknown long-term health effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount to ensure personnel safety. The following table outlines the minimum required PPE, with the rationale rooted in preventing exposure to the compound in both solid and solution forms.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2]The trifluorophenyl group and quinazolinone core suggest the potential for severe eye irritation. A full-face shield provides an additional layer of protection against splashes when handling solutions or energetic reactions.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[1]Nitrile and neoprene gloves are recommended for their broad chemical resistance.[1] The lab coat should be fully fastened to protect against skin contact.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator.[1]Required when handling the solid powder to prevent inhalation of airborne particles. All handling of the solid should be performed in a certified chemical fume hood.[1]

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operation assess_task Assess Task: Solid or Liquid Handling? solid Solid Handling assess_task->solid Solid liquid Liquid Handling assess_task->liquid Liquid ppe_solid Mandatory PPE: - Chemical Splash Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator solid->ppe_solid ppe_liquid Mandatory PPE: - Chemical Splash Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat liquid->ppe_liquid don_ppe Don PPE Correctly ppe_solid->don_ppe ppe_liquid->don_ppe fume_hood Work in Certified Chemical Fume Hood proceed Proceed with Handling fume_hood->proceed don_ppe->fume_hood

Caption: PPE selection workflow for handling 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental integrity.

3.1. Preparation

  • Designate a Workspace: All handling of 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone must be conducted within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[1]

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

3.2. Weighing and Transfer (Solid Compound)

  • Control Dust: When handling the solid powder, use a gentle scooping motion to minimize the generation of airborne particles.

  • Tared Weighing: Use a tared weigh boat to accurately measure the desired amount of the compound.

  • Clean Up Spills: Immediately clean up any spills within the fume hood using appropriate methods (e.g., a damp cloth for small amounts of powder).

3.3. Dissolving the Compound

  • Solvent Addition: When preparing solutions, slowly add the solid 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone to the solvent to prevent splashing.[1]

  • Use Appropriate Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving quinazolinone derivatives.[3] For aqueous buffers, prepare a concentrated stock in an organic solvent and dilute it incrementally.[3]

  • Aid Dissolution: If the compound has poor solubility, gentle warming or sonication may be used to aid dissolution.[3]

3.4. Post-Handling

  • Decontaminate: Thoroughly decontaminate all work surfaces, equipment, and glassware that came into contact with the compound.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.

  • Wash Hands: Immediately wash hands and any exposed skin with soap and water after handling is complete.[1]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

4.1. Storage

Storage ConditionSpecificationRationale
Container Store in a tightly sealed, clearly labeled container.[1]Prevents contamination, accidental misuse, and exposure to moisture and air.
Environment Keep in a cool, dry, and well-ventilated area.[1]Minimizes degradation of the compound.
Compatibility Store away from strong oxidizing agents.[1][4]Avoids potentially hazardous chemical reactions.

4.2. Disposal

All waste containing 2-methyl-3-(2,3,4-trifluorophenyl)-4(3H)-quinazolinone must be treated as hazardous chemical waste.[1]

  • Solid Waste: Collect unused solid compound and any contaminated disposable items (e.g., weigh boats, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Collect solutions in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[1]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]

References

  • Angene Chemical. Safety Data Sheet - 2-(Chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one. Available from: [Link]

  • ABX advanced biochemical compounds. Material Safety Data Sheet - TFP-N-sucDf-Fe. Available from: [Link]

  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Available from: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.